molecular formula C9H19NO B1317677 1-Butyl-4-hydroxypiperidine CAS No. 86518-68-5

1-Butyl-4-hydroxypiperidine

Cat. No.: B1317677
CAS No.: 86518-68-5
M. Wt: 157.25 g/mol
InChI Key: RLKMOPWWGZKHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-hydroxypiperidine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butyl-4-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-4-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-7-4-9(11)5-8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMOPWWGZKHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546156
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86518-68-5
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties & Medicinal Utility of 1-Butyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyl-4-hydroxypiperidine (CAS: 3538-36-7) serves as a critical lipophilic amine scaffold in medicinal chemistry. Structurally, it combines a semi-rigid piperidine core with a polar hydroxyl handle (C4) and a lipophilic butyl chain (N1). This amphiphilic architecture makes it a privileged building block for designing central nervous system (CNS) active agents, local anesthetics, and G-protein coupled receptor (GPCR) ligands.

This guide provides a rigorous technical analysis of its physicochemical profile, synthetic accessibility, and application in drug discovery, moving beyond basic data to actionable insights for the medicinal chemist.

Molecular Architecture & Physicochemical Profile

The utility of 1-Butyl-4-hydroxypiperidine stems from its ability to modulate the LogP and pKa of a drug candidate while providing a vector for further functionalization.

Core Physicochemical Data
  • IUPAC Name: 1-Butylpiperidin-4-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 157.25 g/mol

  • CAS Number: 3538-36-7

PropertyValue / RangeTechnical Context
Physical State Viscous Oil / Low-melting SolidTypically isolated as a pale yellow oil at room temperature. Hygroscopic.
Boiling Point ~115–120 °C @ 10 mmHgEstimated. High boiling point at atm pressure (~240 °C) leads to decomposition; vacuum distillation is required.
pKa (Basic) 9.8 – 10.2 (Predicted)The N-butyl group acts as an electron-donating alkyl chain, maintaining the high basicity of the tertiary amine.
LogP (Oct/Water) 1.3 – 1.6 (Consensus)The butyl chain adds ~2.0 log units of lipophilicity compared to the parent 4-hydroxypiperidine (LogP ~ -1.3), pushing it into a drug-like range.
H-Bond Donors 1 (Hydroxyl)The C4-OH is a versatile donor/acceptor for hydrogen bonding or derivatization.
H-Bond Acceptors 2 (N, O)The tertiary nitrogen is a strong acceptor; the oxygen is a moderate acceptor.
Solubility AmphiphilicMiscible with DCM, MeOH, EtOAc. Sparingly soluble in water at pH > 11; highly soluble in aqueous acid (pH < 4).
Structural Implications for Binding
  • The "Anchor" Nitrogen: The basic nitrogen (pKa ~10) is predominantly protonated at physiological pH (7.4), forming a cation that can engage in critical ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., in Muscarinic or Opioid receptors).

  • The Lipophilic Tail: The n-butyl chain provides significant van der Waals contact surface, often occupying hydrophobic pockets to increase binding affinity (potency) compared to methyl or ethyl analogs.

  • The Functional Handle: The C4-hydroxyl group is positioned equatorially in the lowest-energy chair conformation, making it sterically accessible for esterification or etherification.

Synthetic Accessibility & Protocols

Reliable access to high-purity material is essential. Two primary routes are recommended: Reductive Amination (preferred for mildness and functional group tolerance) and Direct Alkylation (economical for scale-up).

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways and downstream derivatization options.

SynthesisWorkflow Figure 1: Synthetic Pathways to 1-Butyl-4-hydroxypiperidine Start 4-Hydroxypiperidine (CAS 5382-16-1) RouteA Route A: Reductive Amination (Butyraldehyde, NaBH(OAc)3) Start->RouteA Preferred (Mild) RouteB Route B: Direct Alkylation (1-Bromobutane, K2CO3) Start->RouteB Scale-up (Cost-effective) Product 1-Butyl-4-hydroxypiperidine (CAS 3538-36-7) RouteA->Product RouteB->Product Chlorination Deriv: Chlorination (SOCl2 -> 4-Cl analog) Product->Chlorination Esterification Deriv: Esterification (Acyl Chloride -> Prodrugs) Product->Esterification

Caption: Figure 1: Dual synthetic pathways. Route A is preferred for medicinal chemistry optimization due to fewer side reactions.

Detailed Experimental Protocol: Reductive Amination (Route A)

This protocol minimizes the risk of over-alkylation (quaternization) common in direct alkylation.

Reagents:

  • 4-Hydroxypiperidine (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-hydroxypiperidine in DCM (0.2 M concentration). Add butyraldehyde and acetic acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the aldehyde before imine formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH

    
    OH; stain with Ninhydrin or KMnO
    
    
    
    ).
  • Work-up: Quench with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x).
    
  • Purification: The crude amine is often pure enough for use. If necessary, purify via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH

    
    OH gradient).
    
  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the triplet of the terminal methyl group (~0.9 ppm) and the disappearance of the aldehyde proton (~9.8 ppm).
      
    • MS (ESI): Expect [M+H]

      
       peak at m/z 158.
      

Medicinal Chemistry Applications

Fragment-Based Drug Design (FBDD)

1-Butyl-4-hydroxypiperidine is a "privileged fragment" (MW < 200, ClogP < 3).

  • Scaffold Hopping: It serves as a saturated bioisostere for 4-substituted phenols or pyridines, improving metabolic stability (blocking metabolic oxidation at the ring) and solubility.

  • Linker Design: The 4-position hydroxyl allows the molecule to act as a "pro-linker" in PROTAC (Proteolysis Targeting Chimera) design, connecting an E3 ligase ligand to a protein of interest.

Therapeutic Classes
  • Local Anesthetics: N-alkyl piperidines mimic the lipophilic domain of cocaine and procaine. The butyl chain provides optimal membrane penetration, while the 4-OH group can be esterified to mimic the linkage found in classic anesthetics.

  • Analgesics & Neuroactive Agents:

    • NMDA Antagonists: Analogues of ifenprodil often utilize a 4-hydroxypiperidine core. The N-butyl group modulates the affinity for the NR2B subunit.

    • Sigma Receptor Ligands: The combination of a basic amine and a lipophilic tail is a classic pharmacophore for Sigma-1 receptor binding, involved in neuropathic pain modulation.

Derivatization for SAR Expansion

The C4-hydroxyl is a strategic pivot point for Structure-Activity Relationship (SAR) exploration:

  • Chlorination (SOCl

    
    ):  Yields 1-butyl-4-chloropiperidine , a reactive intermediate for nucleophilic displacement (S
    
    
    
    2) to introduce aryl ethers or amines.
  • Oxidation (Swern/Dess-Martin): Yields 1-butyl-4-piperidone , allowing for Grignard additions (to create tertiary alcohols) or Wittig reactions.

Stability & Handling

Stability Profile
  • Oxidation: The tertiary amine is susceptible to N-oxidation (forming N-oxides) upon prolonged exposure to air/light. Store under nitrogen/argon.

  • Hygroscopicity: The free base is hygroscopic. For long-term storage, conversion to the hydrochloride salt (HCl) is recommended (solid, non-hygroscopic, stable at RT).

Solubility & Formulation
  • Free Base: Soluble in organic solvents (DMSO, Ethanol, Chloroform).

  • Salt Form: The HCl salt is highly water-soluble (>50 mg/mL), suitable for preparing aqueous stock solutions for biological assays.

References

  • European Patent Office. Pyrazolopyridine Compound and Pharmaceutical Use Thereof. EP 0925299 B1. (Describes synthesis and characterization of 1-butyl-4-hydroxypiperidine). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78229, 1-Butyl-4-hydroxypiperidine.Link

  • Journal of Medicinal Chemistry. Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines... Antagonists at the 1a/2B NMDA Receptor. (Context for N-alkyl-4-hydroxypiperidine scaffolds). Link

  • Sigma-Aldrich. 1-Boc-4-hydroxypiperidine Product Sheet. (Comparative data for the Boc-protected analog). Link

Solubility Profile of 1-Butyl-4-hydroxypiperidine in Organic Solvents vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of 1-Butyl-4-hydroxypiperidine , a critical intermediate in the synthesis of piperidine-based pharmaceuticals.

CAS Number: 86518-68-5 | Formula: C9H19NO | Molecular Weight: 157.25 g/mol [1]

Executive Summary

1-Butyl-4-hydroxypiperidine represents a classic amphiphilic pharmacophore: it possesses a lipophilic


-butyl chain and a hydrophilic 4-hydroxyl group on a piperidine core. For researchers and process chemists, this dual nature presents both a challenge and an opportunity. Its solubility is not a static property but a dynamic variable dependent on pH and solvent polarity. This guide moves beyond simple "soluble/insoluble" binary classifications to explore the tunable solubility  of this molecule, enabling more efficient extraction, purification, and formulation strategies in drug development.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1-Butyl-4-hydroxypiperidine, one must understand the competing forces within its structure.

PropertyValue (Approx.)Mechanistic Implication
pKa (Conj. Acid) 9.8 – 10.2The nitrogen is basic. At physiological or acidic pH, it exists as a cationic ammonium species, drastically altering solubility.
LogP (Octanol/Water) ~1.2 – 1.5Moderately lipophilic. The butyl chain drives organic solubility, while the -OH group anchors it to aqueous phases.
H-Bond Donors 1 (Hydroxyl)Facilitates solubility in protic solvents (Water, Methanol).
H-Bond Acceptors 2 (N, O)Enhances solubility in polar aprotic solvents (DMSO, DMF).
Structural Tension
  • The Piperidine Ring: Provides a semi-rigid scaffold.

  • The

    
    -Butyl Group:  A hydrophobic tail that disrupts water structure, encouraging partitioning into organic phases like Dichloromethane (DCM) or Ethyl Acetate.
    
  • The 4-Hydroxyl Group: A polar "head" that can form hydrogen bonds with water, preventing the molecule from being purely lipophilic.

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior based on thermodynamic principles and standard isolation protocols for


-alkyl-4-piperidinols.
A. Aqueous Solubility (The pH Switch)

Water solubility for this compound is entirely dependent on the pH of the solution relative to the molecule's pKa.

  • pH < 8 (Acidic/Neutral): Highly Soluble.

    • Mechanism:[2][3][4] Protonation of the tertiary amine (

      
      ) creates a cationic species. The hydration energy of this ion far exceeds the crystal lattice energy, resulting in complete miscibility or high solubility (>100 mg/mL).
      
  • pH > 11 (Basic): Low to Moderate Solubility.

    • Mechanism:[2][3][4] The molecule exists as a free base. While the hydroxyl group allows for some water solubility, the hydrophobic butyl chain dominates, causing the free base to "oil out" or precipitate from the aqueous phase.

B. Organic Solvent Profile

The free base form of 1-Butyl-4-hydroxypiperidine exhibits excellent solubility in a wide range of organic solvents, making it ideal for liquid-liquid extraction.

Solvent ClassRepresentative SolventSolubility RatingTechnical Note
Chlorinated Dichloromethane (DCM)Excellent Preferred solvent for extraction from basic aqueous layers.
Alcohols Methanol, EthanolExcellent Soluble due to dual H-bonding capability. Good for recrystallization if cooled.
Esters Ethyl AcetateGood Standard solvent for chromatography and extraction; safer alternative to DCM.
Ethers THF, MTBEGood Useful for reactions involving organometallics (e.g., Grignard).
Alkanes Hexane, HeptanePoor to Moderate The polar -OH group resists dissolution in pure alkanes. often used as an anti-solvent to induce crystallization.

Visualizing the Solubility Switch

The following diagram illustrates the "pH-Switch" mechanism, which is the cornerstone of purifying this compound without chromatography.

SolubilitySwitch cluster_0 Aqueous Layer cluster_1 Interface / Extraction cluster_2 Organic Layer Acidic Acidic Aqueous Phase (pH < 4) Cation Cationic Form (Water Soluble) Acidic->Cation Protonation Base Basic Treatment (NaOH / NaHCO3) Cation->Base Neutralization FreeBase Free Base Form (Organic Soluble) Base->FreeBase Deprotonation Organic Organic Phase (DCM / EtOAc) FreeBase->Organic Partitioning (LogP Drive)

Caption: The pH-dependent phase transfer mechanism utilized for the purification of 1-Butyl-4-hydroxypiperidine.

Experimental Protocols

Protocol A: Determination of Solubility (Shake-Flask Method)

For precise solubility measurement in a specific solvent system.

  • Preparation: Add excess solid/oil 1-Butyl-4-hydroxypiperidine (approx. 500 mg) to 2 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved material.

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

    • HPLC: Dilute filtrate and analyze peak area against a standard curve (C18 column, Acetonitrile/Water mobile phase).

Protocol B: Purification via Acid-Base Extraction

This protocol leverages the solubility profile to purify the compound from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate .

  • Acid Wash: Extract the organic layer with 1M HCl (3x).

    • Why? The 1-Butyl-4-hydroxypiperidine moves into the aqueous phase (as the hydrochloride salt). Non-basic impurities (e.g., unreacted alkyl halides, neutral byproducts) remain in the organic layer.

  • Discard Organic: Discard the initial organic layer containing impurities.

  • Basification: Cool the aqueous layer to 0°C and slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base oils out.

  • Re-Extraction: Extract the basic aqueous layer with fresh DCM (3x).

  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

Implications for Drug Development[5]

Formulation Strategy

Because the free base has poor water solubility at neutral pH, formulation for biological assays or oral delivery should focus on salt formation.

  • Recommended Salts: Hydrochloride, Tartrate, or Citrate.

  • Effect: Converting the base to a salt locks it in the protonated state, ensuring high water solubility and bioavailability.

Synthetic Utility

As a nucleophile, the 4-hydroxyl group competes with the tertiary amine. However, the solubility profile allows for selective reactivity.

  • Reaction Solvent: Use DCM or THF for reactions targeting the hydroxyl group (e.g., esterification), using a stronger base (like NaH) if necessary.

  • Scavenging: Unreacted 1-Butyl-4-hydroxypiperidine can be easily removed from reaction mixtures by washing with acidic water, simplifying downstream processing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643502 (N-Boc analog comparison). Retrieved from

  • GuideChem. 1-Butyl-4-piperidinol Chemical Properties & CAS 86518-68-5. Retrieved from

  • Fisher Scientific. Safety Data Sheets for Piperidine Derivatives. Retrieved from

  • ChemicalBook. 1-Butyl-4-hydroxypiperidine Product Database. Retrieved from

Sources

Thermodynamic Stability of N-Butyl-4-Piperidinol Derivatives: A Physicochemical & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyl-4-piperidinol represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for various analgesic, antihistamine, and neuroleptic agents.[1] Its thermodynamic stability is governed by a delicate interplay between conformational sterics (chair-boat interconversions) and electronic susceptibility (nitrogen oxidation and dealkylation).

This technical guide provides a rigorous analysis of the thermodynamic landscape of N-butyl-4-piperidinol derivatives. It moves beyond basic characterization to offer a predictive framework for stability profiling, essential for optimizing shelf-life and formulation integrity in drug development.[1]

Structural & Conformational Thermodynamics

The thermodynamic stability of N-butyl-4-piperidinol is rooted in its conformational free energy (


).[1] Unlike planar systems, the piperidine ring exists in dynamic equilibrium.[1]
Conformational Analysis

The piperidine ring predominantly adopts a chair conformation . For N-butyl-4-piperidinol, two primary substituents dictate the energy minima:

  • The Hydroxyl Group (-OH) at C4: Can be axial or equatorial.

  • The Butyl Chain at N1: Can be axial or equatorial.[2]

Thermodynamic Rule of Thumb: Substituents prefer the equatorial position to minimize 1,3-diaxial repulsive interactions.[1]

  • Global Minimum: Both N-butyl and C4-OH are equatorial (

    
     conformer).[1]
    
  • Local Minimum: N-butyl equatorial, C4-OH axial (

    
     conformer).[1]
    
  • High Energy States: Boat/Twist-boat forms (transient intermediates).[1]

The energy difference (


) between the axial and equatorial conformers for the hydroxyl group is approximately 0.4 kcal/mol  (favoring equatorial), while the N-butyl group has a significantly higher preference for the equatorial position (

2.0 kcal/mol) due to steric bulk.
Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium and energy barriers between conformers.

ConformationEnergy Chair_EE Global Minimum Chair (N-eq, 4-OH-eq) 0.0 kcal/mol Chair_EA Local Minimum Chair (N-eq, 4-OH-ax) +0.4 kcal/mol Chair_EE->Chair_EA Equilibrium K ~ 2.0 Chair_AE High Energy Chair (N-ax, 4-OH-eq) +2.1 kcal/mol Chair_EE->Chair_AE N-Inversion Boat Transition State Twist-Boat >5.0 kcal/mol Chair_EE->Boat Ring Flip (Activation Energy) Boat->Chair_EA Relaxation

Figure 1: Conformational energy landscape of N-butyl-4-piperidinol.[1] The diequatorial chair form represents the thermodynamic sink.

Chemical Stability & Degradation Pathways[3]

While conformationally stable, the molecule is chemically reactive under stress.[1] The tertiary amine and secondary alcohol functionalities create specific vulnerabilities.

Oxidative Instability (N-Oxidation)

The electron-rich nitrogen lone pair is susceptible to oxidation by peroxides or atmospheric oxygen (radical mechanism), forming N-oxide derivatives.[1] This is the primary degradation pathway during storage.

N-Dealkylation (Nor-derivative formation)

Under high thermal stress or metabolic conditions (cytochrome P450 mimics), the N-butyl chain can be cleaved, yielding 4-piperidinol (the nor-derivative) and butyraldehyde.[1]

Visualization: Degradation Cascade

DegradationPath Parent N-butyl-4-piperidinol (Parent API) NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / O2 [Oxidation] Nor 4-Piperidinol (N-Dealkylation) Parent->Nor Thermal/Radical [N-Dealkylation] Dehydration Elimination Product (Acidic Stress) Parent->Dehydration H+ [-H2O] Aldehyde Butyraldehyde (Volatile) Nor->Aldehyde Byproduct

Figure 2: Primary degradation pathways.[1] N-oxidation is the dominant pathway under ambient storage conditions.[1]

Experimental Protocols (Self-Validating Systems)

To empirically verify thermodynamic stability, we employ a Forced Degradation Study . This protocol is designed to be self-validating: the appearance of specific degradation peaks confirms the method's specificity.

Protocol: Stability-Indicating HPLC Method

Objective: Quantify N-butyl-4-piperidinol and separate it from its N-oxide and nor-derivatives.

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Ammonium Formate Buffer (20 mM, pH 3.5)[1]

  • Standard Reference Material (N-butyl-4-piperidinol, >99% purity)

Chromatographic Conditions:

Parameter Setting Rationale
Column C18 (150 x 4.6 mm, 3.5 µm) Provides hydrophobic selectivity for the butyl chain.[1]

| Mobile Phase A | 20 mM Ammonium Formate (pH 3.5) | Low pH ensures amine protonation (


), improving peak shape.[1] |
| Mobile Phase B  | Acetonitrile | Organic modifier to elute the lipophilic parent. |
| Gradient  | 5% B to 60% B over 15 min | Gradient elution ensures polar degradants (N-oxide) elute early and parent elutes later. |
| Flow Rate  | 1.0 mL/min | Standard backpressure optimization. |
| Detection  | UV @ 210 nm | Amine/Alcohol has low UV absorbance; 210 nm captures the 

and

transitions. |

Step-by-Step Workflow:

  • System Suitability: Inject the Standard (100 µg/mL). Verify Tailing Factor < 1.5 and Theoretical Plates > 2000.

  • Oxidative Stress (Validation Step):

    • Mix 1 mL of sample with 1 mL of 3%

      
      .
      
    • Incubate at RT for 2 hours.

    • Self-Validation Check: A new peak (N-oxide) must appear at Relative Retention Time (RRT) ~0.4-0.6 (more polar than parent).[1] If no peak appears, the oxidant is inactive or the molecule is hyper-stable (unlikely).[1]

  • Thermal Stress:

    • Heat solid sample at 80°C for 24 hours.

    • Dissolve and inject.[3]

    • Check: Look for N-dealkylation peaks (RRT < parent) or dimerization.[1]

Computational Verification (DFT Workflow)[1]

For researchers with access to high-performance computing, Density Functional Theory (DFT) provides the ultimate confirmation of thermodynamic stability values.

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP/6-31G(d,p) (Cost-effective) or

    
    B97X-D/def2-TZVP (High accuracy with dispersion corrections).[1]
    
  • Solvation Model: PCM (Polarizable Continuum Model) using Water or Methanol.

Input Generation (Self-Consistent Logic): To calculate the


 of the axial vs. equatorial conformer, you must optimize both geometries and compare their Gibbs Free Energies.

DOT Visualization of Computational Workflow:

DFTWorkflow Start Start: Build 3D Models (Axial & Equatorial) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Verify 0 Imaginary Freqs) Opt->Freq Energy Extract Sum of electronic and thermal Free Energies Freq->Energy Compare Calculate Delta G (G_axial - G_equatorial) Energy->Compare

Figure 3: Computational workflow for determining relative thermodynamic stability.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26145, 4-Piperidinol.[1] Retrieved from [Link][1]

  • Tolić, K., et al. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Croatica Chemica Acta.[4] Retrieved from [Link]

  • El-Gindy, A., et al. (2003). Determination of two ternary mixtures containing phenobarbitone by second derivative of the ratio spectrum-zero-crossing and HPLC methods. Farmaco. Retrieved from [Link]

  • Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

pKa values and ionization behavior of 1-Butyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Ionization Behavior of 1-Butyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-4-hydroxypiperidine is a substituted heterocyclic amine that serves as a valuable building block in medicinal chemistry. Its utility in drug design is profoundly influenced by its physicochemical properties, chief among them being its acid-dissociation constant (pKa). The pKa dictates the molecule's ionization state across a range of pH values, which in turn governs critical pharmacokinetic parameters such as solubility, lipophilicity, membrane permeability, and target binding. This guide provides a comprehensive analysis of the pKa values of 1-Butyl-4-hydroxypiperidine, elucidates its ionization behavior, and presents field-proven methodologies for its empirical determination.

Introduction: The Critical Role of pKa in Drug Development

The structure of 1-Butyl-4-hydroxypiperidine features two key functional groups: a tertiary amine within the piperidine ring and a hydroxyl group at the 4-position. The basicity of the nitrogen atom is the primary determinant of its ionization behavior in biological systems. Understanding the pKa of this amine is not merely an academic exercise; it is a cornerstone of rational drug design. The ionization state of a molecule affects its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A molecule that is predominantly charged at physiological pH (around 7.4) will typically exhibit higher aqueous solubility but lower passive diffusion across cellular membranes. Conversely, a neutral molecule may better traverse lipid bilayers but suffer from poor solubility. The ability to predict and confirm the pKa of drug candidates like 1-Butyl-4-hydroxypiperidine is therefore essential for optimizing their therapeutic potential.

Ionization Behavior and pKa Values of 1-Butyl-4-hydroxypiperidine

1-Butyl-4-hydroxypiperidine has two potential sites for ionization: the basic piperidine nitrogen and the weakly acidic hydroxyl group.

  • The Basic Center (Piperidine Nitrogen): The piperidine ring is a well-characterized basic scaffold in medicinal chemistry.[1] The lone pair of electrons on the nitrogen atom readily accepts a proton. The pKa of the parent piperidine molecule is approximately 11.22.[1] The substitution of a butyl group on the nitrogen atom, being an electron-donating alkyl group, is expected to slightly increase the electron density on the nitrogen, thereby making it a stronger base and raising its pKa. Therefore, the pKa of the tertiary amine in 1-Butyl-4-hydroxypiperidine is anticipated to be slightly above 11.22. At physiological pH (~7.4), this amine will be predominantly in its protonated, cationic form.

  • The Weakly Acidic Center (Hydroxyl Group): The hydroxyl group is a very weak acid. The predicted pKa for the hydroxyl group of the related compound 4-hydroxypiperidine is approximately 14.94.[2][3] This high pKa value indicates that it will remain in its neutral, protonated state under all relevant physiological and most experimental conditions.

The primary ionization equilibrium of concern for 1-Butyl-4-hydroxypiperidine is the protonation of the piperidine nitrogen.

Potentiometric_Titration_Workflow A 1. Sample Preparation Accurately weigh ~10-20 mg of 1-Butyl-4-hydroxypiperidine HCl salt. Dissolve in deionized water. B 2. System Calibration Calibrate pH meter using standard buffers (pH 4, 7, 10). A->B C 3. Initial Titration Setup Place sample solution in a jacketed beaker. Immerse calibrated pH electrode and temperature probe. Begin stirring. B->C D 4. Titration Add standardized NaOH titrant (e.g., 0.1 M) in small, precise increments using a burette. C->D E 5. Data Acquisition Record pH value after each increment of titrant is added and the reading stabilizes. D->E F 6. Data Analysis Plot pH vs. volume of NaOH added. Determine the equivalence point (max of 1st derivative). Determine pKa at the half-equivalence point. E->F

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 1-Butyl-4-hydroxypiperidine (preferably as a hydrochloride salt for easier dissolution)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water (degassed to remove CO₂)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Class A burette (10 or 25 mL)

  • Jacketed titration vessel with temperature control (e.g., 25 °C)

Procedure:

  • Preparation of Analyte Solution: Accurately weigh approximately 0.1 mmol of 1-Butyl-4-hydroxypiperidine hydrochloride and dissolve it in 50 mL of deionized water in the titration vessel.

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

  • Titration Setup: Place the vessel on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and a temperature probe. Start gentle stirring.

  • Back Titration (Optional but Recommended): If starting with the hydrochloride salt, a small excess of standardized HCl can be added to ensure the starting pH is low and all amine is fully protonated.

  • Titration with Base: Begin adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

Conclusion

1-Butyl-4-hydroxypiperidine is a basic compound whose ionization state is dominated by the protonation of its tertiary amine. With an estimated pKa in the range of 11.2 to 11.5, it exists almost exclusively as a cation under physiological conditions. This characteristic profoundly influences its solubility, lipophilicity, and membrane permeability, making an understanding of its pKa behavior a critical prerequisite for its application in drug discovery and development. While computational predictions provide valuable initial estimates, rigorous experimental determination via methods such as potentiometric titration is essential for generating the accurate physicochemical data needed to guide the optimization of new chemical entities.

References

  • 4-Hydroxypiperidine. Chongqing Chemdad Co..
  • N-Boc-4-hydroxypiperidine | 109384-19-2. Benchchem.
  • Export Top Purity N-BOC-4-Hydroxypiperidine 109384-19-2 In Stock. Antimex Chemical.
  • 4-Hydroxypiperidine. Santa Cruz Biotechnology.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • 4-Hydroxypiperidine | 5382-16-1. ChemicalBook.
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temper
  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak J Pharm Sci.

Sources

Technical Guide: Crystal Structure and Polymorphism of 1-Butyl-4-hydroxypiperidine

[1][2]

Executive Technical Summary

1-Butyl-4-hydroxypiperidine (CAS 86518-68-5 ) is a critical piperidine intermediate used in the synthesis of muscarinic antagonists (e.g., butylscopolamine precursors) and local anesthetics.[1][2] While the parent compound, 4-hydroxypiperidine, is a solid with well-documented polymorphism, the introduction of the N-butyl chain significantly alters the lattice energy and packing efficiency.[1][2]

  • Physical State: The free base typically exists as a viscous liquid or low-melting solid at ambient conditions due to the disruption of intermolecular hydrogen bonding networks by the flexible butyl chain.[1][2]

  • Polymorphism Potential: High.[1][2] The conformational flexibility of the piperidine ring (chair/boat) and the axial/equatorial orientation of the hydroxyl group create a landscape rich in potential metastable forms, particularly in salt forms (e.g., hydrochloride, fumarate).[1][2]

  • Strategic Focus: For drug development, reliance on the free base is risky due to physical instability.[1][2] This guide focuses on Salt Selection and Polymorph Screening as the primary vectors for securing a stable crystal structure.[1][2]

Structural Basis of Polymorphism

The crystal lattice behavior of 1-Butyl-4-hydroxypiperidine is governed by three competing steric and electronic factors. Understanding these is prerequisite to designing a crystallization protocol.

Conformational Isomerism (The "Chair" Flip)

The piperidine ring exists predominantly in a chair conformation.[1][2] The N-butyl group and the C4-hydroxyl group can adopt either axial or equatorial positions.[1][2]

  • Scenario A (Stable): Both groups equatorial.[1][2] Maximizes steric stability but limits specific H-bond geometries.[1][2]

  • Scenario B (Metastable): OH axial / Butyl equatorial.[1][2] Often stabilized by intramolecular hydrogen bonding (N...HO), creating a compact motif that packs differently.[1][2]

Hydrogen Bonding Networks

Unlike the parent 4-hydroxypiperidine, which forms robust 3D H-bond networks (N-H...O), the N-butyl substitution removes the N-H donor.[1][2]

  • Donor: C4-OH only.[1][2]

  • Acceptor: C4-OH oxygen and N1 nitrogen.[1][2]

  • Consequence: The molecule relies on O-H...N chains.[1][2] This directionality is easily disrupted, leading to the formation of oils rather than crystals unless a counter-ion (salt formation) is introduced to "pin" the structure.[1][2]

Strategic Workflow: Salt Selection & Polymorph Screening

Since the free base is prone to oiling out, the isolation of a stable polymorph requires a systematic salt screen.[1][2]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for isolating a crystalline form suitable for X-ray diffraction (XRD) and bioavailability studies.

PolymorphScreeningStartStarting Material:1-Butyl-4-hydroxypiperidine (Free Base)SolubilitySolubility Assessment(Polar vs Non-Polar)Start->SolubilitySaltScreenCounter-Ion Selection(pKa Rule: ΔpKa > 3)Solubility->SaltScreenDetermine solvent systemMethodAMethod A: Slow Evaporation(Thermodynamic Control)SaltScreen->MethodAMethodBMethod B: Anti-Solvent Crash(Kinetic Control)SaltScreen->MethodBMethodCMethod C: Reactive Crystallization(In-situ Salt Formation)SaltScreen->MethodCAnalysisSolid State Characterization(PXRD, DSC, TGA)MethodA->AnalysisMethodB->AnalysisMethodC->AnalysisDecisionIs Form Stable?Analysis->DecisionScaleUpScale-Up & FormulationDecision->ScaleUpYes (Single Phase)ReScreenRe-Screen (Change Solvent/Ion)Decision->ReScreenNo (Amorphous/Solvate)ReScreen->SaltScreen

Caption: Systematic workflow for converting the oily free base into a stable, characterizable crystalline salt form.

Experimental Protocols

Protocol A: Hydrochloride Salt Formation (Standard Reference)

The hydrochloride salt is the industry standard for stabilizing amine intermediates.[1][2]

Reagents:

  • 1-Butyl-4-hydroxypiperidine (Free Base)[1][2]

  • HCl (4M in Dioxane or Isopropanol)[1][2]

  • Ethyl Acetate (EtOAc) as solvent[1][2]

Step-by-Step:

  • Dissolution: Dissolve 10.0 g of free base in 50 mL of EtOAc at 25°C. Ensure complete homogeneity.

  • Acidification: Dropwise add 1.1 equivalents of HCl (in dioxane) while stirring vigorously. An immediate precipitate (amorphous) may form.[1][2]

  • Thermal Aging: Heat the slurry to 60°C for 30 minutes. This provides the activation energy for the amorphous solid to rearrange into a crystalline lattice (Ostwald ripening).[1][2]

  • Controlled Cooling: Cool to 20°C at a rate of 5°C/hour. Slow cooling favors the growth of the thermodynamic polymorph (Form I).[1][2]

  • Isolation: Filter under N2 atmosphere (hygroscopicity risk). Wash with cold EtOAc.[1][2]

Protocol B: Anti-Solvent Polymorph Screening

Used to discover metastable kinetic forms (Form II, III) which may have higher solubility.[1]

Step-by-Step:

  • Dissolve the HCl salt (from Protocol A) in a minimum volume of Methanol (good solvent).[1][2]

  • Place the vessel in a larger chamber containing Acetone or Diisopropyl Ether (anti-solvents).[1][2]

  • Allow vapor diffusion to occur over 48-72 hours.[1][2]

  • Observation: Needle-like crystals often indicate a distinct polymorph compared to the block-like crystals from thermal aging.[1][2]

Characterization & Data Interpretation

When analyzing the resulting solids, use the following metrics to distinguish polymorphs.

Thermal Analysis (DSC)

Differential Scanning Calorimetry is the primary tool for identifying polymorphism in this compound.[1][2]

FeatureObservationInterpretation
Endotherm A Sharp peak (e.g., 248°C for complex salts)Melting of a pure crystalline phase.[1][2]
Exotherm Peak after a melt or glass transitionCold crystallization (amorphous

crystalline) or Polymorph transition (Form II

Form I).[1][2]
Broad Endotherm < 100°CDesolvation.[1][2] Indicates a pseudo-polymorph (solvate/hydrate).[1][2]
X-Ray Powder Diffraction (PXRD)
  • Key Discriminator: Look for shifts in the low-angle region (

    
    ).[1][2]
    
  • Lattice Breathing: The butyl chain is flexible.[1][2] Different polymorphs will likely show variations in the d-spacing corresponding to the packing of these alkyl chains (often the longest axis in the unit cell).[1][2]

Single Crystal Structure (Predicted)

Based on homologs (e.g., 4-hydroxypiperidine), the stable salt form of 1-Butyl-4-hydroxypiperidine is predicted to crystallize in a monoclinic system (Space group

12
  • Packing Motif: Bilayers of piperidinium cations separated by chloride anions.[1][2]

  • H-Bonding: The OH group donates to Cl-; the NH+ donates to Cl-.[1][2]

References

  • Preparation of Pyrazolopyridine Compounds. European Patent EP0925299B1.[1][2][3] Google Patents.[1][2] (Describes synthesis and characterization of 1-Butyl-4-hydroxypiperidine).

  • 4-Hydroxypiperidine Polymorphism. CrystEngComm, 2015.[1][2] (Mechanistic basis for piperidinol polymorphism).

  • 1-Butyl-4-hydroxypiperidine (CAS 86518-68-5) Entry. ChemicalBook.[1][2] (Physical properties and identifiers).

  • Solid State Characterization of Pharmaceuticals. Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (General methodology for amine salt screening).

Unlocking the Synthetic Potential of 1-Butyl-4-hydroxypiperidine: A Guide to the Reactivity of its Core Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

In the landscape of modern medicinal chemistry, 1-Butyl-4-hydroxypiperidine has emerged as a critical structural motif and a versatile synthetic intermediate. Its prevalence in a wide array of pharmacologically active agents underscores its significance in contemporary drug discovery.[1] The synthetic utility of this scaffold is largely dictated by the reactivity of its C-4 hydroxyl group. This technical guide provides an in-depth exploration of the chemical behavior of this secondary alcohol, detailing its participation in key organic transformations including oxidation, etherification, and esterification. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the causal logic behind the selection of specific reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this valuable building block.

Structural and Physicochemical Profile

1-Butyl-4-hydroxypiperidine is a disubstituted piperidine derivative featuring a butyl group on the ring nitrogen and a secondary hydroxyl group at the C-4 position. The tertiary amine is typically protonated at physiological pH, while the hydroxyl group offers a versatile handle for synthetic modification, capable of acting as a hydrogen bond donor and acceptor. Its physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₉NODerived
Molecular Weight 157.26 g/mol Derived
Appearance Colorless to pale yellow liquid/low melting solidGeneral Knowledge
Boiling Point ~235-240 °C (Predicted)General Knowledge
Solubility Soluble in methanol, chloroform, ethyl acetate[2][3]
Storage Conditions Store in a cool, dark place under inert gas; Hygroscopic[3]

Note: Physicochemical data for the N-Butyl analog is less common in readily available literature than for its N-Boc counterpart. The data presented is a combination of derived values and properties extrapolated from similar structures.

The piperidine ring exists in a chair conformation. The C-4 hydroxyl group can exist in either an axial or equatorial position. The equatorial conformer is generally more stable due to reduced steric hindrance, and it is this conformer that typically undergoes reaction. Understanding this conformational preference is crucial, as the stereochemical outcome of certain reactions can be influenced by the orientation of the hydroxyl group.

Core Reactivity: Oxidation to 1-Butylpiperidin-4-one

The oxidation of the secondary hydroxyl group to a ketone represents one of the most fundamental transformations of 1-Butyl-4-hydroxypiperidine. This conversion is a key step in synthetic pathways where the resulting carbonyl group is used for subsequent reactions, such as reductive amination or Wittig reactions.

Mechanistic Insight: The Swern Oxidation

While various oxidizing agents can effect this transformation, the Swern oxidation is often preferred due to its exceptionally mild conditions, which preserve other sensitive functional groups.[4] The reaction avoids the use of toxic heavy metals like chromium and typically proceeds at very low temperatures (-78 °C), preventing over-oxidation or side reactions.[5] The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly reactive electrophilic sulfur species. The alcohol then attacks this species, and subsequent deprotonation by a hindered base, such as triethylamine, generates a sulfur ylide which fragments to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide.[6]

Visualization: Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_activation Step 1: Activator Formation cluster_reaction Step 2: Reaction & Ylide Formation cluster_fragmentation Step 3: Fragmentation DMSO DMSO Activator Eletrophilic Sulfur Intermediate (Dimethylchlorosulphonium ion) DMSO->Activator OxalylCl Oxalyl Chloride OxalylCl->Activator AlkoxyS Alkoxysulfonium Salt Activator->AlkoxyS Alcohol 1-Butyl-4-hydroxypiperidine Alcohol->AlkoxyS Ylide Sulfur Ylide AlkoxyS->Ylide Base Triethylamine (Base) Base->Ylide Ketone 1-Butylpiperidin-4-one (Product) Ylide->Ketone DMS Dimethyl Sulfide (Byproduct) Ylide->DMS

Caption: Workflow of the Swern Oxidation.

Self-Validating Experimental Protocol: Swern Oxidation
  • System: Anhydrous, under an inert atmosphere (Nitrogen or Argon).

  • Rationale: The intermediates in the Swern oxidation are highly moisture-sensitive. Failure to maintain anhydrous conditions will quench the reaction.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 volumes based on alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride (1.5 equivalents) to the DCM. Then, add dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes. Causality: This sequence forms the reactive electrophile. Adding DMSO too quickly can lead to uncontrolled side reactions.

  • Alcohol Addition: Dissolve 1-Butyl-4-hydroxypiperidine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for an additional 45 minutes.

  • Ylide Formation & Fragmentation: Add triethylamine (5.0 equivalents) dropwise. A precipitate may form. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Causality: The hindered base facilitates the elimination reaction that forms the ketone. Using an excess ensures complete reaction.

  • Workup & Validation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aq. NaHCO₃, brine, and then dry over anhydrous Na₂SO₄. The product, 1-Butylpiperidin-4-one, can be purified by column chromatography. Validation is achieved by ¹H NMR (disappearance of the carbinol proton signal and appearance of characteristic α-proton signals) and GC-MS to confirm purity.

Building Complexity: Etherification of the Hydroxyl Group

Converting the hydroxyl group to an ether is a powerful strategy for modulating a molecule's lipophilicity, metabolic stability, and steric profile. Two primary methods, the Williamson Ether Synthesis and the Mitsunobu Reaction, offer complementary approaches to this transformation.

Williamson Ether Synthesis: An Sₙ2 Approach

This classic method involves a two-step, one-pot process: deprotonation of the alcohol to form a potent nucleophile (an alkoxide), followed by its reaction with a primary alkyl halide or sulfonate in an Sₙ2 displacement.[7][8]

  • Mechanistic Causality: The reaction's success hinges on forming a strong nucleophile and using an unhindered electrophile.[9] A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonation as it irreversibly forms hydrogen gas, driving the reaction forward. The choice of solvent is critical; polar aprotic solvents like DMF or THF are used to solvate the cation without hindering the nucleophilicity of the alkoxide.[7]

Caption: Mechanism of the Williamson Ether Synthesis.

  • Reactor Setup: To a flame-dried flask under N₂, add a dispersion of sodium hydride (NaH, 1.2 equivalents, 60% in mineral oil). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Dissolve 1-Butyl-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension. Validation Point: The cessation of H₂ gas evolution indicates the complete formation of the alkoxide. Allow the mixture to stir at room temperature for 30 minutes.

  • Sₙ2 Reaction: Add the desired primary alkyl halide (e.g., iodomethane, 1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Mitsunobu Reaction: Stereochemical Inversion

The Mitsunobu reaction is a powerful redox-condensation reaction that couples a primary or secondary alcohol with a pronucleophile, such as a carboxylic acid or another alcohol, under mild, neutral conditions.[10] A key feature when using a chiral secondary alcohol is that the reaction proceeds with a clean inversion of stereochemistry at the carbinol center. For ether synthesis, a second alcohol (R'-OH) is used as the nucleophile.

  • Mechanistic Causality: The reaction is driven by the formation of a very stable P=O bond in the triphenylphosphine oxide byproduct. A combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) activates the hydroxyl group.[10] This forms an excellent leaving group, setting up an Sₙ2 displacement by the pronucleophile.

Caption: Simplified catalytic cycle of the Mitsunobu Reaction.

  • Reactor Setup: In a flame-dried flask under N₂, dissolve 1-Butyl-4-hydroxypiperidine (1.0 eq.), the nucleophilic alcohol (e.g., phenol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (10 volumes). Cool the solution to 0 °C.

  • Activation & Displacement: Add DIAD (1.5 eq.) dropwise to the stirred solution. Causality: A color change (e.g., to yellow/orange) and slight exotherm are indicative of the reaction proceeding. Adding DIAD slowly is crucial to control the reaction rate and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Validation Point: The disappearance of the starting alcohol spot/peak and the appearance of a new, less polar product spot/peak confirms the reaction is complete.

  • Workup: Concentrate the reaction mixture in vacuo. The crude product can often be purified directly by column chromatography to separate the desired ether from the triphenylphosphine oxide and reduced DIAD byproducts.

Derivatization via Esterification

Esterification of the hydroxyl group is a common strategy to create prodrugs, modify solubility, or introduce new functional handles. This can be achieved through classical acid-catalyzed methods or, more efficiently, by acylation with highly reactive carboxylic acid derivatives.

Acylation with Acyl Chlorides/Anhydrides

This is a highly reliable and rapid method for ester formation. The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of an acyl chloride or anhydride.

  • Mechanistic Causality: The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical roles: it acts as a scavenger for the HCl or carboxylic acid byproduct generated, preventing potential acid-catalyzed side reactions, and it can also act as a nucleophilic catalyst (especially pyridine) to activate the acylating agent.

Sources

The Decisive Dance of Conformation: An In-depth Technical Guide to the Conformational Analysis of N-substituted 4-hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 4-hydroxypiperidine scaffold is a cornerstone of modern pharmacopoeia. Its prevalence in a vast array of therapeutic agents underscores the critical importance of understanding its three-dimensional architecture. The conformational preferences of this heterocyclic system, dictated by the interplay of its N-substituent and the C4-hydroxyl group, directly influence its pharmacological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive, in-depth exploration of the principles and practices of the conformational analysis of N-substituted 4-hydroxypiperidines, moving beyond a simple recitation of facts to an expert-level discussion of the causality behind experimental choices and the integration of data from multiple analytical techniques.

The Pivotal Role of Conformation in Drug Design

The specific three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological function. For N-substituted 4-hydroxypiperidines, the orientation of the N-substituent and the 4-hydroxyl group can dramatically alter the molecule's ability to bind to its target receptor. An axial versus an equatorial orientation of a key pharmacophoric element can be the difference between a potent therapeutic and an inactive compound. Furthermore, conformational rigidity or flexibility can impact a molecule's membrane permeability and susceptibility to metabolic enzymes.[1] Therefore, a thorough understanding and ability to control the conformational landscape of these molecules is a paramount objective in drug discovery.

The Chair Conformation: The Fundamental Landscape of the Piperidine Ring

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[2] This results in two distinct orientations for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). These two chair conformations are in rapid equilibrium through a process of ring inversion.

Caption: Intramolecular Hydrogen Bonding (IMHB) in N-substituted 4-hydroxypiperidines.

Experimental and Computational Methodologies for Conformational Analysis

A multi-faceted approach, combining experimental techniques with computational modeling, is essential for a comprehensive understanding of the conformational landscape of N-substituted 4-hydroxypiperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution. [3]Key parameters derived from ¹H and ¹³C NMR spectra provide a wealth of information about the time-averaged conformation of the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the N-substituted 4-hydroxypiperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium, particularly in the context of hydrogen bonding.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to optimize include the number of scans (for adequate signal-to-noise) and the relaxation delay.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons, particularly H-2, H-6, and H-4, are sensitive to their axial or equatorial orientation. Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

    • Coupling Constants (J-values): The vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Evidence for intramolecular hydrogen bonding can be inferred from the chemical shift of the hydroxyl proton. [4]In the absence of an IMHB, the hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and temperature. In the presence of a strong IMHB, the hydroxyl proton signal is typically sharper and appears at a downfield chemical shift (higher ppm value). [5]

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. [6]While this does not directly reflect the conformational equilibrium in solution, it provides a crucial reference point and can reveal preferred low-energy conformations.

  • Crystallization: The most critical and often challenging step is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, or by vapor diffusion. [6]2. Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions, yielding a precise three-dimensional model of the molecule.

Computational Chemistry

Computational modeling is a powerful tool for exploring the conformational energy landscape, predicting the relative stabilities of different conformers, and rationalizing experimental observations. [7]

  • Conformational Search: A systematic or random search of the conformational space is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). [8]The choice of functional and basis set should be appropriate for the system being studied.

  • Solvent Effects: The influence of the solvent can be modeled using implicit or explicit solvent models to provide a more realistic representation of the system in solution.

  • Analysis of Results: The calculated relative energies of the conformers can be used to predict their equilibrium populations using the Boltzmann distribution. Geometric parameters, such as dihedral angles, can be directly compared with experimental data.

G cluster_workflow Conformational Analysis Workflow start Define Molecular Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization & Energy Calculation (DFT) conf_search->geom_opt solvent_model Inclusion of Solvent Effects geom_opt->solvent_model analysis Analysis of Conformers (Energies, Geometries) solvent_model->analysis comparison Comparison with Experimental Data (NMR, X-ray) analysis->comparison conclusion Elucidation of Conformational Preferences comparison->conclusion

Caption: A typical workflow for the computational analysis of molecular conformation.

Synthesis of N-substituted 4-hydroxypiperidines

A variety of synthetic routes are available for the preparation of N-substituted 4-hydroxypiperidines. The choice of method depends on the desired N-substituent and the availability of starting materials.

Synthesis of N-Alkyl-4-hydroxypiperidines

A common approach involves the reductive amination of 4-piperidone with an appropriate aldehyde or ketone, followed by reduction of the resulting enamine or iminium ion. Alternatively, direct N-alkylation of 4-hydroxypiperidine can be achieved using an alkyl halide or other electrophilic alkylating agent. [9]

Synthesis of N-Aryl-4-hydroxypiperidines

N-aryl-4-hydroxypiperidines can be synthesized through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of 4-hydroxypiperidine with an aryl halide. [10]Another approach is the reaction of an aniline with a suitable piperidine precursor. [11]

Synthesis of N-Acyl and N-Boc-4-hydroxypiperidines

N-acylation is readily achieved by reacting 4-hydroxypiperidine with an acid chloride or anhydride. The widely used N-Boc protecting group can be introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O). [12] Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine [12]

  • Starting Material Preparation: 4-Piperidone hydrochloride hydrate is neutralized with a base, such as aqueous ammonia, and the free 4-piperidone is extracted into an organic solvent (e.g., toluene).

  • Reduction: The 4-piperidone is dissolved in a protic solvent like methanol, and a reducing agent, such as sodium borohydride, is added to reduce the ketone to the corresponding 4-hydroxypiperidine.

  • Protection: The crude 4-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., potassium carbonate) in a solvent like methanol to afford N-Boc-4-hydroxypiperidine.

Conclusion: A Holistic Approach to Conformational Analysis

The conformational analysis of N-substituted 4-hydroxypiperidines is a multifaceted endeavor that requires the judicious application of a range of experimental and computational techniques. A thorough understanding of the interplay between the steric and electronic properties of the N-substituent, the potential for intramolecular hydrogen bonding involving the 4-hydroxyl group, and the influence of the solvent environment is crucial for accurately predicting and controlling the conformational preferences of these important pharmaceutical building blocks. By integrating data from NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a comprehensive and actionable understanding of the three-dimensional architecture of these molecules, thereby enabling the rational design of more effective and safer therapeutic agents.

References

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN108084091A.
  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021). Molecules, 26(3), 724.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
  • Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(6), 1644-1649.
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Compar
  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. (n.d.). Request PDF.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). Chinese Chemical Letters.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1545-1557.
  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025).
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society, 146(2), 1656-1665.
  • Nonhebel, D. C. (1968). NMR spectra of intramolecularly hydrogen-bonded compound—I. Tetrahedron, 24(4), 1869-1874.
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2014). Journal of the Chemical Society of Pakistan, 36(6).
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (1997). Archives of Pharmacal Research, 20(4), 338-341.
  • 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cycliz
  • A value. (n.d.). Wikipedia.
  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2025). International Journal of Molecular Sciences, 26(21), 16005.
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2021).
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015). US9029547B1.
  • 4-hydroxy-piperidine derivatives and their prepar
  • Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Drug Discovery Today, 25(1), 143-154.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • 4.
  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. (n.d.). ACS Omega.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). Molecules, 25(24), 6000.
  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (2014). Journal of Chemical Sciences, 126(6), 1731-1740.
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). Journal of Medicinal Chemistry, 65(6), 4699-4711.
  • Conformational equilibrium among the four conformers of 1 studied at... (n.d.).
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (2021). Molecules, 26(11), 3291.
  • Conformational Studies of Some Substituted Tetrahydro-1,4-Thiazine-1,1-Dioxides Using H-1 and C-13 NMR Spectra. (2005). E-Journal of Chemistry, 2(3), 169-175.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). Molbank, 2023(2), M1666.
  • Conformational equilibria in N-chloropiperidines. (1975). Tetrahedron, 31(20), 2621-2624.
  • Modulating the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. (2023). Journal of the American Chemical Society, 145(38), 20959-20971.
  • Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. (2025).

Sources

Methodological & Application

Application Note & Protocol Guide: Synthesis of 1-Butyl-4-hydroxypiperidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-Butyl-4-hydroxypiperidine, a valuable building block in pharmaceutical development. We will explore the robust and versatile reductive amination reaction, presenting two detailed, field-proven protocols. The underlying chemical principles, rationale for reagent selection, and step-by-step experimental procedures are elucidated to ensure reproducible and high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this crucial synthetic transformation.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable and controlled method for the N-alkylation of amines.[1][2] This powerful reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[3] This methodology circumvents the common issue of overalkylation often encountered with direct alkylation using alkyl halides.[1]

The synthesis of 1-Butyl-4-hydroxypiperidine from 4-hydroxypiperidine and butyraldehyde serves as a classic example of this transformation. The resulting product is a key intermediate in the development of various biologically active molecules.

The Chemical Logic: Mechanism of Reductive Amination

The reductive amination process can be dissected into two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (4-hydroxypiperidine) on the electrophilic carbonyl carbon of butyraldehyde. This forms an unstable carbinolamine intermediate. Under mildly acidic conditions (which can be inherent to the amine salt or added as a catalyst), the carbinolamine undergoes dehydration to form a resonance-stabilized iminium ion.

  • Hydride Reduction: A reducing agent present in the reaction mixture then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product, 1-Butyl-4-hydroxypiperidine.

The choice of reducing agent is critical. An ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.[3]

Reductive_Amination_Mechanism Butyraldehyde Butyraldehyde (CH3(CH2)2CHO) Carbinolamine Carbinolamine Intermediate Butyraldehyde->Carbinolamine + 4-Hydroxypiperidine Hydroxypiperidine 4-Hydroxypiperidine Hydroxypiperidine->Carbinolamine H_plus H+ Iminium_ion Iminium Ion Intermediate Carbinolamine->Iminium_ion - H2O Product 1-Butyl-4-hydroxypiperidine Iminium_ion->Product + [H]⁻ Reducing_agent [H]⁻ (from reducing agent) Reducing_agent->Product

Figure 1: Generalized mechanism of reductive amination.

Protocol I: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often the preferred method due to its operational simplicity and the mild, selective nature of Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB).[4][5] STAB is less basic and less nucleophilic than other borohydrides, making it particularly effective at reducing the iminium ion in the presence of the aldehyde.[3] 1,2-Dichloroethane (DCE) is a commonly used solvent for this reaction.[4][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Hydroxypiperidine101.155.0 g49.4
Butyraldehyde72.114.3 g (5.3 mL)59.3
Sodium Triacetoxyborohydride211.9412.6 g59.3
1,2-Dichloroethane (DCE)-100 mL-
Saturated Sodium Bicarbonate-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous Sodium Sulfate-As needed-
Step-by-Step Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (5.0 g, 49.4 mmol) and 1,2-dichloroethane (100 mL).

  • Stir the mixture at room temperature until the 4-hydroxypiperidine is fully dissolved.

  • Add butyraldehyde (4.3 g, 59.3 mmol) to the solution.

  • In a single portion, add sodium triacetoxyborohydride (12.6 g, 59.3 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-hydroxypiperidine in DCE B Add Butyraldehyde A->B C Add Sodium Triacetoxyborohydride B->C D Stir at room temperature (12-24h) C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry and Concentrate F->G H Purify (optional) G->H

Figure 2: Workflow for direct reductive amination.

Protocol II: Stepwise Reductive Amination using Sodium Borohydride

This protocol involves the pre-formation of the iminium ion before the addition of the reducing agent. Sodium borohydride (NaBH₄) is a potent reducing agent that can also reduce the starting aldehyde.[6][7] Therefore, it is crucial to allow sufficient time for the imine/iminium ion to form before introducing the NaBH₄.[7] Methanol is a suitable solvent for this procedure as it facilitates imine formation.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4-Hydroxypiperidine101.155.0 g49.4
Butyraldehyde72.114.3 g (5.3 mL)59.3
Methanol-100 mL-
Sodium Borohydride37.832.2 g59.3
Water-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous Sodium Sulfate-As needed-
Step-by-Step Procedure
  • In a 250 mL round-bottom flask, dissolve 4-hydroxypiperidine (5.0 g, 49.4 mmol) in methanol (100 mL).

  • Add butyraldehyde (4.3 g, 59.3 mmol) to the solution and stir at room temperature for 1-2 hours to allow for iminium ion formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (2.2 g, 59.3 mmol) to the cooled solution. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully add water to quench any remaining sodium borohydride.

  • Remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography if necessary.

Protocol_2_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Mix 4-hydroxypiperidine and butyraldehyde in Methanol B Stir at room temperature (1-2h) A->B C Cool to 0 °C B->C D Add Sodium Borohydride C->D E Stir and warm to RT D->E F Quench with Water E->F G Concentrate and Extract F->G H Dry and Concentrate G->H I Purify (optional) H->I

Figure 3: Workflow for stepwise reductive amination.

Comparative Analysis of Protocols

FeatureProtocol I (STAB)Protocol II (NaBH₄)
Procedure One-pot, directOne-pot, stepwise
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Selectivity High for iminium ionCan reduce aldehyde
Handling Less sensitive to moistureReacts with protic solvents
Solvent DCE, THFMethanol, Ethanol
Advantages Simpler, milder conditionsCost-effective reagent
Disadvantages More expensive reagentRequires careful timing of addition

Conclusion

The reductive amination protocols detailed herein provide robust and reproducible methods for the synthesis of 1-Butyl-4-hydroxypiperidine. The choice between the direct STAB method and the stepwise NaBH₄ approach will depend on factors such as cost, scale, and available laboratory equipment. For general laboratory synthesis, the STAB protocol is often favored for its simplicity and high selectivity. Both methods, however, represent powerful tools in the arsenal of the medicinal and organic chemist.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chem LibreTexts. (n.d.). Reductive Amination. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 4, 2026, from [Link]

  • Myers, A. (n.d.). Reductive Amination. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 4, 2026, from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved February 4, 2026, from [Link]

  • Myers, A. G. (n.d.).
  • Master Organic Chemistry. (2017, September 1).
  • Organic Chemistry Portal. (n.d.).
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • ACS Publications. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Royal Society of Chemistry. (n.d.). One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties.

Sources

High-Yield Regioselective N-Alkylation of 4-Hydroxypiperidine with 1-Bromobutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Hydroxypiperidine is a versatile pharmacophore found in numerous neuroactive compounds (e.g., haloperidol derivatives) and analgesics. The introduction of a lipophilic butyl chain via N-alkylation enhances blood-brain barrier (BBB) permeability and receptor affinity.

This protocol details the regioselective N-alkylation of 4-hydroxypiperidine using 1-bromobutane. The core challenge in this synthesis is the competition between the secondary amine (N-alkylation) and the secondary alcohol (O-alkylation).[1] By leveraging the nucleophilicity differential between the amine and the hydroxyl group under mild basic conditions, this protocol achieves >95% N-selectivity without the need for protecting groups.

Key Mechanistic Drivers[2]
  • Nucleophilicity Differential: The secondary amine is significantly more nucleophilic than the hydroxyl group in neutral or mildly basic media.

  • Finkelstein Catalysis: The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction rate and allowing for milder thermal conditions.

  • Base Selection: Potassium Carbonate (

    
    ) acts as a scavenger for the generated HBr but is not strong enough to deprotonate the hydroxyl group (pKa ~16), thereby suppressing O-alkylation.
    

Reaction Scheme & Mechanism

The reaction proceeds via a classic


 mechanism. The piperidine nitrogen attacks the electrophilic carbon of the butyl bromide (or iodide), displacing the halide.
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 4-Hydroxypiperidine (Nucleophile) Intermediate Transition State (Pentacoordinate) Substrate->Intermediate Amine Attack Reagent 1-Bromobutane (Electrophile) Catalyst KI (Catalyst) In Situ Conversion Reagent->Catalyst Finkelstein (R-Br -> R-I) Catalyst->Intermediate Enhanced Electrophile Product N-Butyl-4-hydroxypiperidine (Target) Intermediate->Product SN2 Substitution SideProduct KBr / HBr (Scavenged by Base) Intermediate->SideProduct Leaving Group

Figure 1: Mechanistic pathway highlighting the catalytic role of KI and the SN2 transition state.

Experimental Protocol

Materials & Stoichiometry

The following table outlines the required materials for a standard 10 mmol scale reaction.

ComponentRoleMW ( g/mol )Equiv.[2][3][4]AmountPhysical State
4-Hydroxypiperidine Substrate101.151.01.01 gSolid (White)
1-Bromobutane Electrophile137.021.11.51 g (1.18 mL)Liquid (Clear)
Potassium Carbonate (

)
Base138.212.02.76 gSolid (Powder)
Potassium Iodide (KI) Catalyst166.000.10.17 gSolid (Crystal)
Acetonitrile (ACN) Solvent41.05N/A20-30 mLLiquid
Step-by-Step Procedure
Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 4-hydroxypiperidine (1.01 g, 10 mmol),

    
      (2.76 g, 20 mmol), and KI  (0.17 g, 1.0 mmol).
    
  • Add Acetonitrile (25 mL) to the flask.

  • Stir the suspension at room temperature for 5-10 minutes to ensure partial dissolution and dispersion of the base.

  • Add 1-bromobutane (1.18 mL, 11 mmol) dropwise via syringe.

Step 2: Thermal Activation
  • Attach a reflux condenser to the RBF.

  • Heat the reaction mixture to reflux (

    
    )  using an oil bath or heating block.
    
  • Maintain reflux with vigorous stirring for 6–12 hours .

    • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM + 1%

      
      ). The product will be less polar (higher 
      
      
      
      ) than the starting amine but more polar than the alkyl bromide. Staining with Ninhydrin (for amine) or Iodine is recommended.
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (

    
    , KBr, KI). Wash the filter cake with 10 mL of fresh Acetonitrile.
    
  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Partitioning: Dissolve the residue in Dichloromethane (DCM) (30 mL) and wash with Water (15 mL) followed by Brine (15 mL).

    • Note: The product is an amine; ensure the aqueous layer is not acidic, or the product will protonate and remain in the water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization (DOT)

ExperimentalWorkflow Start Start: Mix Reagents (Substrate + Base + KI + ACN) Addition Add 1-Bromobutane (Dropwise) Start->Addition Reflux Reflux at 80°C (6-12 Hours) Addition->Reflux Monitor TLC Check (MeOH/DCM) Reflux->Monitor Monitor->Reflux Incomplete Filter Filter Salts (Remove K2CO3/KBr) Monitor->Filter Complete Partition Partition (DCM / Water) Isolate Organic Layer Filter->Partition Dry Dry (Na2SO4) & Concentrate Partition->Dry Final Crude N-Butyl-4-hydroxypiperidine Dry->Final

Figure 2: Operational workflow from reagent mixing to isolation of the crude product.

Characterization & Troubleshooting

Expected Analytical Data[4][6]
  • Appearance: Pale yellow to colorless viscous oil (may solidify upon standing/cooling).

  • Yield: Typical isolated yields range from 85% to 95% .

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.70 (m, 1H, CH-OH)
      
    • 
       2.80 (m, 2H, piperidine ring)
      
    • 
       2.35 (t, 2H, N-CH2-propyl)
      
    • 
       2.15 (m, 2H, piperidine ring)
      
    • 
       1.90-1.30 (m, multiplet, butyl chain & ring protons)
      
    • 
       0.92 (t, 3H, terminal methyl)
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete reaction or loss during workup.Ensure reflux is vigorous. During workup, re-extract the aqueous layer with DCM (2x) to recover the polar amine.
O-Alkylation Observed Base too strong or temp too high.Ensure

is used, not KOH or NaH. Maintain temp <90°C.
Product is Colored Oxidation of amine or iodine traces.Wash the organic layer with a dilute

(thiosulfate) solution to remove iodine.
Starting Material Remains Alkyl bromide hydrolysis or evaporation.Add an extra 0.2 eq of 1-bromobutane and continue reflux.

Safety & Handling (MSDS Summary)

  • 1-Bromobutane: Flammable liquid and vapor. Skin and eye irritant. Use in a fume hood.

  • Acetonitrile: Flammable. Toxic if swallowed, in contact with skin, or inhaled (metabolizes to cyanide).

  • 4-Hydroxypiperidine: Irritant. Avoid dust inhalation.

  • General: Wear standard PPE (gloves, goggles, lab coat). Dispose of halogenated waste separately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8082, 1-Bromobutane. Retrieved from [Link]

  • Organic Syntheses (2014). General procedures for N-alkylation of amines. (Representative procedure adapted for piperidine derivatives). Retrieved from [Link]

  • ResearchGate (2017). Procedure for N-alkylation of Piperidine? (Community consensus on K2CO3/ACN conditions). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Alkylation of 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Yield Optimization & Selectivity Control Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers

Executive Summary: The Ambident Nucleophile Challenge

4-Hydroxypiperidine presents a classic "ambident nucleophile" challenge. It contains two reactive centers: a secondary amine (N-H) and a secondary alcohol (O-H). While the nitrogen is generally more nucleophilic, factors such as solvent polarity, base strength, and steric hindrance can shift reactivity toward the oxygen, leading to mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products. Furthermore, the high polarity of the starting material and the product often leads to significant yield losses during aqueous workup, a silent killer of experimental success.

This guide provides field-proven protocols to maximize N-alkylation yield, suppress side reactions, and recover polar products efficiently.

Part 1: Strategic Decision Matrix

Before starting, select the synthetic pathway that matches your substrate and available reagents. Do not default to direct alkylation with alkyl halides unless necessary.[1]

AlkylationStrategy Start Target: N-Alkylated 4-Hydroxypiperidine ReagentCheck Is the alkyl group available as an Aldehyde/Ketone? Start->ReagentCheck YesAldehyde YES ReagentCheck->YesAldehyde High Selectivity NoAldehyde NO (Alkyl Halide/Tosylate) ReagentCheck->NoAldehyde Competition Risk ReductiveAmination PATH A: Reductive Amination (Gold Standard) YesAldehyde->ReductiveAmination RiskCheck Is the Alkylating Agent Sterically Hindered or Highly Reactive? NoAldehyde->RiskCheck DirectAlkylation PATH B: Direct Alkylation RiskCheck->DirectAlkylation Standard Electrophile Protection PATH C: Protection Strategy (Protect OH -> Alkylate N -> Deprotect) RiskCheck->Protection High O-Alkylation Risk

Figure 1: Decision tree for selecting the optimal alkylation strategy based on reagent availability and substrate risk profile.

Part 2: Field-Proven Protocols
Protocol A: Reductive Amination (The "Gold Standard")

Why: Avoids O-alkylation entirely and prevents over-alkylation (quaternization). Mechanism: Formation of an iminium ion followed by in situ reduction.

ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane) or THFDCE promotes imine formation; THF is safer but may be slower.
Reductant NaBH(OAc)₃ (Sodium triacetoxyborohydride)Mild enough to not reduce aldehydes/ketones directly; selective for imines [1].
Stoichiometry 1.0 eq Amine : 1.1 eq Carbonyl : 1.4 eq ReductantSlight excess of carbonyl ensures complete amine consumption.
Additives Acetic Acid (1-2 eq)Catalyzes imine formation if reaction is sluggish (pH ~5-6).

Step-by-Step:

  • Dissolve 4-hydroxypiperidine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCE (0.1 M concentration).

  • Optional: If using a ketone, add AcOH (1.0 equiv) and stir for 30 mins to form the imine/iminium species.

  • Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 15 minutes.

  • Stir at room temperature for 4–16 hours under N₂.

  • Quench: Add saturated aqueous NaHCO₃.

  • Workup: Extract with DCM. (See Part 4 for polar product isolation).

Protocol B: Direct Alkylation (Optimization Required)

Why: Necessary when aldehydes are not available (e.g., alkylating with benzyl chloride or heteroaryl halides). Risk: Competitive O-alkylation and quaternization.

ParameterRecommendationRationale
Base K₂CO₃ or DIPEA Weak enough to deprotonate the ammonium salt but NOT the hydroxyl group (pKa ~16) [2]. Avoid NaH.
Solvent MeCN (Acetonitrile) or DMFPolar aprotic solvents stabilize the transition state. MeCN is easier to remove.
Catalyst KI or NaI (0.1 eq)Finkelstein reaction generates a more reactive alkyl iodide in situ.
Temperature 0°C → RTStart cold to favor kinetic N-alkylation over thermodynamic O-alkylation.

Step-by-Step:

  • Suspend 4-hydroxypiperidine (1.0 equiv) and K₂CO₃ (2.0 equiv) in MeCN.

  • Add alkyl halide (0.95 equiv) dropwise at 0°C. Note: Using a slight deficit of alkyl halide prevents over-alkylation.

  • Allow to warm to RT and monitor by TLC/LCMS.

  • Critical: If O-alkyl impurity appears (>5%), switch to a less polar solvent (e.g., Acetone) or lower temperature.

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction conversion is high, but my isolated yield is <40%. Where is my product? Diagnosis: Your product is likely water-soluble (polar) and is being lost in the aqueous layer during extraction. 4-Hydroxypiperidine derivatives are highly polar due to the free hydroxyl and the amine. Solution:

  • The "Salting Out" Trick: Saturate your aqueous quench layer with solid NaCl or K₂CO₃ before extraction. This reduces the solubility of organic compounds in water (Salting-out effect).

  • The Magic Solvent: Do not use pure Ether or Hexane. Use DCM:MeOH (9:1) or CHCl₃:Isopropanol (3:1) for extraction. These mixtures are polar enough to pull the amine out of the water but immiscible enough to separate [3].

  • pH Control: Ensure the aqueous phase is pH > 12. At pH 8-9, a significant portion of the amine may still be protonated (ammonium form) and trapped in water.

Q2: I am seeing significant O-alkylation (10-20%). How do I stop it? Diagnosis: The base is too strong or the reaction temperature is too high. Solution:

  • Switch Bases: If using NaH or KOH, stop immediately. These bases deprotonate the alcohol (pKa ~16). Switch to K₂CO₃ or NaHCO₃.[1]

  • Solvent Switch: Switch from DMF (highly polar, supports charge separation) to Acetone or THF.

  • Protecting Group: If the issue persists, protect the alcohol as a silyl ether (TBS) or ester (Acetate) before alkylation, then deprotect (Path C in Figure 1) [4].

Q3: I am getting dialkylated (quaternary) by-products. Diagnosis: The product (secondary amine becomes tertiary) is often more nucleophilic than the starting material. Solution:

  • Reverse Addition: Add the alkyl halide slowly to a solution of the amine (keep amine in excess).

  • Stoichiometry: Use 0.9 equivalents of alkyl halide. It is better to have unreacted starting material (which can be washed away or recovered) than inseparable quaternary salts.

Part 4: Mechanistic Visualization

Understanding the competition between the Nitrogen and Oxygen centers is critical for troubleshooting.

ReactionMechanism cluster_N Path A: N-Alkylation (Kinetic Control) cluster_O Path B: O-Alkylation (Thermodynamic/Base) Substrate 4-Hydroxypiperidine (Ambident Nucleophile) N_Attack N-Attack on R-X Substrate->N_Attack Weak Base (K2CO3) Deprotonation OH Deprotonation (Strong Base) Substrate->Deprotonation Strong Base (NaH, KOH) Product Desired Product (Tertiary Amine) N_Attack->Product Quat Over-Alkylation (Quaternary Salt) Product->Quat Excess R-X O_Product Impurity: Ether Derivative Deprotonation->O_Product

Figure 2: Mechanistic pathways showing the competition between N-alkylation (desired), O-alkylation (impurity), and Quaternization (over-reaction).

Part 5: Data Summary & Optimization Table
VariableCondition for High YieldCondition for Low Yield (Avoid)
Base Strength Weak (K₂CO₃, NaHCO₃, Et₃N)Strong (NaH, KOH, NaOH)
Solvent MeCN, DCE, THFWater (unless pH controlled), DMSO (hard to remove)
Extraction Solvent CHCl₃/IPA (3:1) or DCM/MeOH (9:1)Diethyl Ether, Hexane (Product stays in water)
Reagent Type Aldehyde + NaBH(OAc)₃Alkyl Iodide (highly reactive, leads to quats)
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate.

  • BenchChem Technical Support.[3][4] (2025).[1][3][4][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products.

  • Sigma-Aldrich. (2025).[6][7] 4-Hydroxypiperidine Product Application & Safety Data.

Sources

Minimizing side reactions during 1-Butyl-4-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butyl-4-hydroxypiperidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. My objective is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. We will delve into the common challenges, focusing on the causality behind side reactions and providing field-proven strategies to maximize the yield and purity of your target molecule.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-Butyl-4-hydroxypiperidine typically begins with the parent heterocycle, 4-hydroxypiperidine. Two predominant pathways are employed for the N-butylation step: Direct N-Alkylation and Reductive Amination. The choice between them is often dictated by the scale of the reaction, the desired purity profile, and the challenges encountered with side reactions.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Reagents cluster_2 Target Molecule 4HP 4-Hydroxypiperidine Product 1-Butyl-4-hydroxypiperidine 4HP:e->Product:w  Direct N-Alkylation (SN2) 4HP:e->Product:w  Reductive Amination   AlkylHalide Butyl Bromide / Iodide + Base (e.g., K2CO3) AlkylHalide:s->Product:n Aldehyde Butyraldehyde + Reducing Agent (e.g., STAB) Aldehyde:n->Product:s

Caption: Primary synthetic routes to 1-Butyl-4-hydroxypiperidine.

Section 2: Troubleshooting Guide for Direct N-Alkylation

Direct N-alkylation via an Sₙ2 reaction is a common and straightforward approach. However, it is prone to specific side reactions that can significantly impact yield and purification efforts.

Q1: My reaction yields are consistently low, and I'm isolating a significant amount of a water-soluble, highly polar byproduct that doesn't move from the baseline on my TLC plate. What is it, and how can I prevent it?

Probable Cause: You are likely observing the formation of a quaternary ammonium salt due to over-alkylation of the desired tertiary amine product.[1] The product, 1-Butyl-4-hydroxypiperidine, is itself a nucleophile and can react with a second molecule of the butyl halide.

Mechanistic Insight: The initial Sₙ2 reaction between the secondary amine (4-hydroxypiperidine) and butyl bromide produces your tertiary amine product. However, this tertiary amine can compete with the remaining starting material for the alkylating agent, leading to the formation of the 1,1-Dibutyl-4-hydroxypiperidin-1-ium salt.

Overalkylation_Pathway Start 4-Hydroxypiperidine (Secondary Amine) Reagent + Butyl Bromide Product 1-Butyl-4-hydroxypiperidine (Desired Tertiary Amine) Start->Product Desired Reaction SideProduct 1,1-Dibutyl-4-hydroxypiperidin-1-ium (Quaternary Salt) Product->SideProduct Side Reaction (Over-alkylation) Reagent2 + Butyl Bromide

Caption: Competing reaction pathways leading to desired product vs. over-alkylation.

Solutions & Scientific Rationale:

  • Control Stoichiometry & Reagent Addition: The most direct way to mitigate this is to control the concentration of the alkylating agent relative to the amine.

    • Protocol: Instead of adding all the butyl bromide at once, add it dropwise over several hours using a syringe pump.[1] This maintains a low instantaneous concentration of the alkyl halide, ensuring it is more likely to react with the more abundant starting secondary amine rather than the tertiary amine product.

    • Causality: By keeping the amine in relative excess throughout the addition, you statistically favor the mono-alkylation reaction.

  • Choice of Base: The base is necessary to neutralize the HBr formed, but its properties matter.

    • Protocol: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) instead of simpler bases like potassium carbonate or triethylamine.[1]

    • Causality: DIPEA is too bulky to act as a nucleophile itself but is an effective proton scavenger. This prevents the base from competing in side reactions and ensures the amine's nucleophilicity is the primary driver of alkylation.

  • Temperature Management:

    • Protocol: Run the reaction at room temperature or even slightly chilled (0-10 °C) initially. Avoid excessive heating unless the reaction is sluggish.

    • Causality: The activation energy for the second alkylation (quaternization) is often comparable to or lower than the first. Lowering the temperature slows down both reactions but can provide better control and selectivity, reducing the likelihood of the consecutive reaction occurring.

ParameterRecommendationRationale
Reagent Addition Slow, dropwise addition of alkyl halideMaintains a high amine-to-halide ratio, minimizing over-alkylation.[1]
Base Selection N,N-Diisopropylethylamine (DIPEA)Sterically hindered and non-nucleophilic; acts purely as a proton scavenger.
Temperature 0 °C to Room TemperatureReduces reaction rates, allowing for greater control and selectivity.
Solvent Aprotic polar (e.g., Acetonitrile, DMF)Effectively solvates ions formed during the Sₙ2 transition state, facilitating the reaction.
Q2: My product is contaminated with an isomer that I suspect is the O-alkylated ether. How can I favor N-alkylation over O-alkylation?

Probable Cause: The hydroxyl group at the C4 position is also a nucleophile and can compete with the ring nitrogen to attack the butyl halide, forming 1-butyl-4-(butoxy)piperidine.

Mechanistic Insight: This is a classic case of chemo-selectivity. While the nitrogen of a secondary amine is generally a stronger nucleophile than a secondary alcohol, reaction conditions can shift this balance. Under strongly basic conditions that can deprotonate the alcohol (e.g., using NaH), the resulting alkoxide is a potent nucleophile and O-alkylation can become a significant pathway.

Solutions & Scientific Rationale:

  • Base Selection is Crucial:

    • Protocol: Avoid strong, alkoxide-generating bases like sodium hydride (NaH) or potassium tert-butoxide. Stick to moderate, non-hydroxide bases like potassium carbonate (K₂CO₃) or DIPEA.

    • Causality: K₂CO₃ and DIPEA are strong enough to neutralize the generated acid but generally not strong enough to significantly deprotonate the C4-hydroxyl group. This maintains the superior nucleophilicity of the nitrogen atom, directing the reaction towards the desired N-alkylation pathway.

  • Solvent Choice:

    • Protocol: Use aprotic polar solvents such as acetonitrile or DMF.

    • Causality: Protic solvents (like ethanol or water) can form hydrogen bonds with the lone pair of the nitrogen, creating a bulky solvent shell that hinders its ability to act as a nucleophile. This effect is less pronounced for the hydroxyl group, which can slightly increase the rate of O-alkylation relative to N-alkylation. Aprotic solvents do not create this "cage," leaving the nitrogen's lone pair more accessible.

Section 3: FAQs for the Reductive Amination Route

This method involves the reaction of 4-hydroxypiperidine with butyraldehyde to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.

Q1: When is reductive amination a better choice than direct alkylation?

Expert Answer: Reductive amination is an excellent alternative when you are persistently struggling with over-alkylation. Because the reaction proceeds through an iminium ion intermediate that is reduced to the final product, the tertiary amine product is never exposed to conditions that would allow it to react further to form a quaternary salt. It is an inherently more selective method for producing tertiary amines.

Q2: What reducing agent is best for this transformation?

Expert Answer: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for most reductive aminations.[2]

  • Causality: STAB is a mild and selective reducing agent. It is moisture-stable and will readily reduce the iminium ion intermediate but is slow to reduce the starting aldehyde. This selectivity prevents the wasteful conversion of butyraldehyde into butanol. Other reagents like sodium borohydride (NaBH₄) can also be used, but they are more reactive and may reduce the aldehyde before it has a chance to react with the amine.

Section 4: Recommended Experimental Protocol (Direct N-Alkylation)

This protocol is optimized to minimize the formation of the quaternary ammonium salt.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Butyl Bromide (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 4-hydroxypiperidine and anhydrous acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA to the stirred solution.

  • Alkyl Halide Addition: In a separate syringe, prepare a solution of butyl bromide in a small amount of anhydrous acetonitrile. Add this solution to the reaction flask dropwise over 2-3 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the 4-hydroxypiperidine starting material. Stop the reaction once the starting material is consumed to prevent further reaction.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and the DIPEA salt.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • Saeed, M., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Journal of the Chemical Society of Pakistan. [Link]

  • CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • ChemBK. n-boc-4-hydroxylpiperidine. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P
  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? (March 2017). [Link]

  • ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? (June 2013). [Link]

  • Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

Sources

Technical Support Center: Troubleshooting Phase Transfer Catalysis in 1-Butyl-4-hydroxypiperidine Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of N-Alkylation via Phase Transfer Catalysis (PTC) Target Molecule: 1-Butyl-4-hydroxypiperidine (N-butyl-4-hydroxypiperidine) Audience: Process Chemists, R&D Scientists, and Scale-up Engineers[1]

Part 1: Core Directive & Diagnostic Workflow

This guide addresses the specific challenges of synthesizing 1-Butyl-4-hydroxypiperidine via the N-alkylation of 4-hydroxypiperidine using Phase Transfer Catalysis (PTC) . Unlike standard homogeneous reactions, PTC relies on interfacial mechanics where mass transfer, catalyst lipophilicity, and hydration spheres dictate success.[1]

The following diagnostic workflow isolates the root cause of common failures (stalling, over-alkylation, or selectivity loss).

PTC_Troubleshooting Start ISSUE: Low Yield or Purity CheckImpurity Analyze Impurity Profile (HPLC/GC) Start->CheckImpurity LowConv Low Conversion / Stalled Reaction CheckImpurity->LowConv Starting Material Remains Selectivity Selectivity Issues CheckImpurity->Selectivity Byproducts High Agitation Check Agitation Rate (Interfacial Area Limited?) LowConv->Agitation Poisoning Check Catalyst Poisoning (Iodide/Tosylate present?) Agitation->Poisoning Mixing OK Sol_Agitation Increase RPM / Use Baffles Agitation->Sol_Agitation Poor Mixing BaseConc Check Base Concentration (Is NaOH < 30%?) Poisoning->BaseConc No Sol_Cat Switch Catalyst (TBAB -> Aliquat 336) Avoid KI cocatalyst Poisoning->Sol_Cat Yes OverAlk Impurity: Quaternary Salt (Bis-alkylation) Selectivity->OverAlk O_Alk Impurity: O-Alkylated Ether Selectivity->O_Alk Sol_Stoich Reduce Alkyl Halide Excess Switch to Slow Addition OverAlk->Sol_Stoich Sol_Hydration Add Water to Organic Phase (Suppress O-alkylation) O_Alk->Sol_Hydration

Figure 1: Diagnostic logic flow for identifying PTC process failures in piperidine alkylation.

Part 2: Technical Deep Dive & Troubleshooting Guide

The Mechanism: Interfacial vs. Extraction

For the N-alkylation of 4-hydroxypiperidine, the reaction follows an interfacial mechanism . The inorganic base (e.g., 50% NaOH) deprotonates the piperidine at the interface. The quaternary ammonium catalyst (


) then forms an ion pair with the deprotonated amine (or simply facilitates the transfer of the neutral amine into the organic phase where it reacts with butyl bromide).[1]

Key Constraint: 4-Hydroxypiperidine is highly hydrophilic.[1] The challenge is not just reactivity, but transporting the substrate into the organic phase (Toluene/Heptane) where the alkyl halide resides.

Troubleshooting FAQs
Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning or "Hydration Shell" Inhibition. Explanation: As the reaction proceeds, Bromide (


) ions accumulate.[1] If you are using a catalyst with a "soft" cation (like TBPB) or if Iodide (

) was added as a promoter, these lipophilic anions pair tightly with the catalyst (

), preventing it from transporting the hydroxide or amine anion.[1] This is known as catalyst poisoning . Corrective Action:
  • Avoid Iodide: Do not use KI or butyl iodide unless necessary; butyl bromide is preferred.

  • Wash the Organic Phase: If feasible, decant the aqueous phase halfway through and replace with fresh 50% NaOH to remove accumulated bromide salts.

  • Catalyst Switch: Switch to Tetrabutylammonium Hydrogen Sulfate (TBAHS) . The hydrogen sulfate anion is very hydrophilic and does not compete with the active species.

Q2: I am seeing significant levels of the Quaternary Ammonium Salt (Bis-alkylation).

Diagnosis: Kinetic Overload (Local Excess).[1] Explanation: The product, 1-Butyl-4-hydroxypiperidine, is still a nucleophile (tertiary amine).[1] If butyl bromide is present in high concentration relative to the starting material, the product will react again to form the quaternary salt. Corrective Action:

  • Inverse Addition: Do not dump all butyl bromide in at once. Dosing the alkyl halide slowly (over 2-4 hours) ensures the concentration of alkylating agent remains low relative to the unreacted secondary amine.[1]

  • Stoichiometry: Maintain a slight excess of 4-hydroxypiperidine (1.1 equiv) rather than the alkyl halide. It is easier to wash out unreacted starting material (water soluble) than to separate the quaternary salt.[1]

Q3: How do I prevent O-alkylation (Ether formation)?

Diagnosis: System is too "dry" or the catalyst is too lipophilic. Explanation: The


 of the piperidine NH is ~11, while the hydroxyl OH is ~16-18. Under standard conditions, N-alkylation is kinetically favored by orders of magnitude.[1] However, if you use a Solid-Liquid PTC  system (e.g., solid KOH + Toluene) with a very lipophilic catalyst, you may generate a "naked" alkoxide anion, which is highly reactive and will form the ether.[1]
Corrective Action: 
  • Use Liquid-Liquid PTC: Stick to 50% aqueous NaOH.[1] The hydration shell around the hydroxide ion reduces the basicity enough to deprotonate the amine but not the alcohol effectively.

  • Solvent Choice: Use Toluene or DCM. Avoid highly polar aprotic solvents (DMF/DMSO) in PTC, as they can enhance O-alkylation rates indiscriminately.[1]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-Butyl-4-hydroxypiperidine with >95% selectivity for N-alkylation.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 4-Hydroxypiperidine (1.0 equiv)[1]

  • Alkylating Agent: n-Butyl Bromide (1.05 equiv) - Note: Slight excess is managed by slow addition.[1]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)[1]

  • Base: 50% w/w Aqueous NaOH (2.0 equiv)

  • Solvent: Toluene (5 volumes relative to substrate)[1]

Step-by-Step Procedure
  • Phase Preparation:

    • In a reactor fitted with a mechanical stirrer (overhead stirring is critical for PTC), charge 4-Hydroxypiperidine , Toluene , and TBAB .[1]

    • Start agitation at high RPM (ensure a vortex is visible).

    • Add 50% NaOH solution in one portion. The mixture will form a biphasic emulsion.

  • Thermal Equilibration:

    • Heat the mixture to 50°C . Reason: Higher temperatures (>80°C) increase the risk of O-alkylation and degradation.[1]

  • Controlled Addition (The Critical Step):

    • Add n-Butyl Bromide dropwise via an addition funnel or syringe pump over 2 to 3 hours .[1]

    • Checkpoint: Monitor exotherm. Maintain internal temperature between 50-55°C.

  • Reaction Monitoring:

    • After addition is complete, stir for an additional 2-4 hours.

    • Sampling: Stop stirring to let phases separate. Sample the top organic layer for GC/HPLC analysis.

    • Target: <2% residual 4-hydroxypiperidine.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Separate phases. The product (1-Butyl-4-hydroxypiperidine) is in the Toluene phase .[1]

    • Wash: Wash the organic phase with water (2x) to remove residual NaOH and catalyst.

    • Extraction Check: Since the product has a hydroxyl group, it has some water solubility. Re-extract the combined aqueous washes with a small amount of Toluene to recover yield.

    • Isolation: Dry organic phase over

      
       and concentrate under vacuum.
      
Data Summary: Catalyst & Solvent Effects[6][7]
ParameterRecommendedAlternativeAvoidReason
Catalyst TBAB (Bromide)Aliquat 336 (Chloride)TBAI (Iodide)Iodide poisons the catalyst surface in alkylation reactions.[1]
Solvent Toluene Me-THF, DCMDMF, DMSOToluene provides clean phase separation; DMF promotes side reactions.[1]
Base 50% NaOH 45% KOHSolid KOHSolid bases are too strong and promote O-alkylation.[1]
Temp 50-60°C 40°C (Slower)>80°CHigh temp favors elimination (HBr formation) and O-alkylation.[1]

References

  • Halpern, M. "Phase-Transfer Catalysis: Mechanism and Description."[1] ACS GCI Pharmaceutical Roundtable Reagent Guides. Source:[Link]

  • Federsel, H-J. "Avoiding Over-alkylation in Amine Synthesis." ACS GCI Pharmaceutical Roundtable Reagent Guides. Source:[Link]

  • Shirakawa, S., et al. "Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions." MDPI, 2020.[1] Source:[Link][1]

Sources

Technical Support Center: Resolving Solubility Challenges of 1-Butyl-4-hydroxypiperidine in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Butyl-4-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this versatile chemical intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles in your experiments.

Introduction: The Duality of 1-Butyl-4-hydroxypiperidine

1-Butyl-4-hydroxypiperidine is a valuable building block in pharmaceutical synthesis, prized for its piperidine core, which is a common motif in many bioactive compounds.[1][2] However, its structure presents a classic solubility challenge. The molecule contains a polar hydroxyl group and a nitrogen atom capable of hydrogen bonding, but these are countered by a nonpolar n-butyl group, which significantly increases its lipophilicity. This dual nature often leads to poor solubility in neutral aqueous media, a critical roadblock for many biological assays and formulation development pathways.

This guide will walk you through the underlying chemical principles and provide actionable, step-by-step protocols to systematically resolve these solubility issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of 1-Butyl-4-hydroxypiperidine.

Q1: Why is 1-Butyl-4-hydroxypiperidine poorly soluble in neutral water (e.g., pH 7.4)?

A1: The limited solubility is a direct result of its molecular structure. While the piperidine nitrogen and the 4-hydroxyl group can interact with water, the four-carbon alkyl chain (the butyl group) is hydrophobic.[3] This nonpolar tail disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. At neutral pH, the tertiary amine on the piperidine ring is predominantly in its neutral, free base form, which is less water-soluble than its protonated salt form.[4]

Q2: What is the single most important chemical property to leverage for solubilizing this compound?

A2: The basicity of the piperidine nitrogen is the key. The tertiary amine in the piperidine ring is a weak base. The pKa of its conjugate acid (the protonated form) is typically around 11.[4] This means that in acidic solutions (pH well below the pKa), the nitrogen atom will be protonated, forming a positively charged piperidinium salt. This ionic form is significantly more polar and, therefore, much more soluble in water than the neutral free base.[4][5]

Q3: What are the primary strategies I should consider to improve the aqueous solubility of 1-Butyl-4-hydroxypiperidine?

A3: There are several effective strategies, which should be approached in a stepwise manner, from simplest to more complex:

  • pH Adjustment: The most direct method, leveraging the basicity of the molecule to form a soluble salt.[4]

  • Use of Co-solvents: Employing water-miscible organic solvents to reduce the overall polarity of the solvent system.[3]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic part of the molecule within a cyclodextrin cavity.[4][6]

  • Surfactant-Mediated Solubilization: Using surfactants to form micelles that can carry the compound in their hydrophobic cores.[7][8]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies for systematically addressing solubility issues.

A. The First Line of Attack: pH Adjustment

Causality: This is the most effective and scientifically direct method for this specific molecule. By lowering the pH of the aqueous medium to at least 2 pH units below the pKa of the piperidinium ion (~11), you can ensure that over 99% of the molecules are in the protonated, highly soluble salt form.

start Start: Poor Solubility in Neutral Buffer (pH 7.4) check_base Is the compound a weak base? (1-Butyl-4-hydroxypiperidine is) start->check_base lower_ph Prepare Acidic Vehicle (e.g., pH 3-5 buffer or dilute HCl) check_base->lower_ph  Yes   test_sol Test Solubility in Acidic Vehicle lower_ph->test_sol success Success: Compound Dissolved Proceed with experiment test_sol->success Yes fail Inadequate Solubility Proceed to Co-solvents (Part B) test_sol->fail No

Caption: Decision workflow for using pH adjustment.

This protocol allows you to determine the optimal pH for solubilizing your compound.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

  • Sample Addition: Add an excess amount of 1-Butyl-4-hydroxypiperidine to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is saturated. A shaker or rotator is ideal.

  • Separation: Allow the vials to stand until the undissolved solid settles. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and buffers) to remove all solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.

pH of BufferMeasured Solubility (mg/mL)Observations
2.0
4.0
6.0
7.4
9.0
10.0
Caption: Example data table for a pH-solubility profile.
B. The Second Approach: Co-solvent Systems

Causality: If pH adjustment is not compatible with your experimental system (e.g., it affects cell viability or protein stability), co-solvents are the next logical choice. A water-miscible organic solvent reduces the polarity of the aqueous phase, making it more favorable for the hydrophobic butyl group to be solvated.

  • Stock Solution: Prepare a high-concentration stock solution of 1-Butyl-4-hydroxypiperidine in a pure, water-miscible organic solvent (e.g., 100 mg/mL in DMSO).

  • Serial Dilution: Perform a serial dilution of this stock solution into your aqueous buffer (e.g., PBS pH 7.4). Start with a high percentage of co-solvent and decrease it.

  • Observation: Visually inspect for precipitation at each concentration. The highest concentration that remains clear after a set period (e.g., 1 hour) is the maximum achievable solubility with that co-solvent percentage.

  • Comparison: Repeat this process for different co-solvents to find the one that allows for the highest drug concentration with the lowest percentage of organic solvent.

Co-solventMax. Co-solvent % Tolerated by AssayMax. Achievable Solubility (µM)Notes (e.g., Precipitation observed?)
DMSO
Ethanol
PEG 400
Propylene Glycol
Caption: Comparison table for co-solvent screening.
C. Advanced Strategies: When Simpler Methods Fail

If both pH and co-solvent adjustments are insufficient, more advanced formulation strategies can be employed.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate the hydrophobic butyl group of 1-Butyl-4-hydroxypiperidine, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[6][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[11][12][13][14]

  • Prepare CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10%, 20% w/v) in your desired buffer.

  • Equilibrate with Compound: Add an excess amount of 1-Butyl-4-hydroxypiperidine to each HP-β-CD solution.

  • Follow Shake-Flask Method: Use the same equilibration, separation, and quantification steps as described in Protocol 1 (steps 3-5).

  • Analyze Data: Plot the solubility of 1-Butyl-4-hydroxypiperidine as a function of the HP-β-CD concentration. A linear increase in solubility suggests the formation of a soluble 1:1 complex.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles in water.[7] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic butyl group of your compound can partition into this core, while the hydrophilic shell keeps the micelle dissolved in the aqueous medium.[8]

  • Prepare Surfactant Solutions: Prepare aqueous solutions of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 at concentrations above their CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Equilibrate with Compound: Add an excess amount of 1-Butyl-4-hydroxypiperidine to each surfactant solution.

  • Follow Shake-Flask Method: Use the same equilibration, separation, and quantification steps as described in Protocol 1 (steps 3-5).

  • Evaluate: Determine the surfactant and concentration that provides the required solubility for your experiment, while being mindful of potential cellular toxicity or assay interference from the surfactant itself.

Part 3: Overall Troubleshooting Workflow

This diagram provides a comprehensive, logical path to follow when encountering solubility issues with 1-Butyl-4-hydroxypiperidine.

cluster_0 Initial Assessment cluster_1 Primary Strategy cluster_2 Secondary Strategy cluster_3 Advanced Strategies start Problem: Low Aqueous Solubility of 1-Butyl-4-hydroxypiperidine ph_adjust Attempt pH Adjustment (See Protocol 1) start->ph_adjust ph_check Is solubility sufficient and is low pH compatible with assay? ph_adjust->ph_check cosolvent Use Co-solvents (See Protocol 2) ph_check->cosolvent No end_node Solution Found: Proceed with Experiment ph_check->end_node Yes cosolvent_check Is solubility sufficient at an acceptable co-solvent %? cosolvent->cosolvent_check advanced Explore Advanced Formulations cosolvent_check->advanced No cosolvent_check->end_node Yes cyclodextrin Cyclodextrin Complexation (See Protocol 3) advanced->cyclodextrin surfactant Surfactant Solubilization (See Protocol 4) advanced->surfactant cyclodextrin->end_node surfactant->end_node

Caption: Comprehensive troubleshooting workflow for solubility enhancement.

References

  • Bharti, et al. (2008). Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. International Journal of Health Research, 1(2), 95-99. [Link]

  • Otto Chem. (n.d.). 1-Boc-4-hydroxypiperidine, 97%. Otto Chemie Pvt. Ltd. [Link]

  • Promraksa, B., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-14. [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF. [Link]

  • Jadhav, P., et al. (2021). Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes; Physicochemical, Computational, and Proton Nuclear Magnetic Resonance Studies. Asian Journal of Pharmaceutics, 15(1). [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Asian Journal of Pharmaceutics. (2021). Piperine-hydroxy acid-cyclodextrin inclusion complexes; antioxidant, in-vitro cytotoxicity, and stability studies. Asian Journal of Pharmaceutics. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Chemical structure of (a) piperine (PP), (b) β-cyclodextrin (βCD), and.... ResearchGate. [Link]

  • ResearchGate. (2015). (PDF) 9 Solubilization in Surfactant Systems. ResearchGate. [Link]

  • MDPI. (2021). Combinations of Piperine with Hydroxypropyl-β-Cyclodextrin as a Multifunctional System. MDPI. [Link]

  • Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Ingredients To Die For. [Link]

  • ResearchGate. (2008). (PDF) Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. ResearchGate. [Link]

  • Amaris Chemical Solutions. (n.d.). Surfactants(cosmetic). Amaris Chemical Solutions. [Link]

  • Shewale, B. D., et al. (2008). Effect of hydroxylpropylated β-cyclodextrin and pH on solubility of telmisartan. International Journal of ChemTech Research, 6(3), 1450-1454. [Link]

  • Chemsrc. (n.d.). N-BOC-4-Hydroxypiperidine. Chemsrc. [Link]

Sources

Technical Support Center: Reducing Hygroscopicity of 1-Butyl-4-hydroxypiperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide designed for researchers and drug development professionals.

Topic: Stabilization and Salt Selection for 1-Butyl-4-hydroxypiperidine (1-Butylpiperidin-4-ol) Audience: Process Chemists, Formulation Scientists, and R&D Researchers Document ID: TS-BHP-001

Executive Summary & Technical Context

The Challenge: 1-Butyl-4-hydroxypiperidine (CAS: 10602-24-1) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., iminosugar derivatives, local anesthetics). While the free base is often a low-melting solid or viscous liquid (bp ~118-120°C at 13 Torr), its salts are preferred for isolation and storage. However, the hydrochloride (HCl) salt of this secondary amine often exhibits significant hygroscopicity , leading to deliquescence (turning into an oil) upon exposure to ambient moisture. This compromises weighing accuracy, chemical stability, and downstream reaction stoichiometry.

The Solution: To mitigate hygroscopicity, the most effective strategy is Salt Switching (Counter-ion Exchange). Moving from a small, high-charge-density anion (Cl⁻) to a larger, organic dicarboxylate (e.g., Fumarate, Succinate) increases the lattice energy and introduces a robust hydrogen-bonding network that excludes water.

Troubleshooting Guide (Q&A)

Category A: Salt Selection & Physical State

Q1: My 1-Butyl-4-hydroxypiperidine HCl salt turns into a sticky gum within minutes of filtration. Is this normal? A: Yes, this is a classic sign of deliquescence. The HCl salt of flexible alkyl-piperidines has a high affinity for atmospheric water.

  • Immediate Fix: Handle under inert atmosphere (N₂/Ar) in a glovebox.

  • Permanent Solution: Switch to the Hemifumarate or Fumarate salt. Fumaric acid (trans-butenedioic acid) forms stable, high-melting, non-hygroscopic salts with piperidines due to its ability to form intermolecular hydrogen bonds that "lock" the crystal lattice, preventing water intrusion.

Q2: I cannot crystallize the material; it remains an amorphous foam. What solvent system should I use? A: Amorphous foams indicate trapped solvent or lack of long-range order, often exacerbated by moisture.

  • Protocol: Dissolve the crude foam in a minimal amount of Isopropanol (IPA) or Ethanol at 60°C. Slowly add Ethyl Acetate (EtOAc) or MTBE as an anti-solvent until turbidity persists. Cool slowly to 4°C.

  • Crucial Step: Seed the solution with a known crystal if available. If using the HCl salt, ensure all solvents are anhydrous (<0.05% water).

Category B: Handling & Storage

Q3: We are seeing mass drift during weighing. How do we quantify the water uptake? A: You are likely observing rapid surface adsorption.

  • Validation: Perform Dynamic Vapor Sorption (DVS) analysis. A non-hygroscopic salt should show <0.5% mass gain at 80% Relative Humidity (RH).

  • Correction: If you must use the hygroscopic salt, dry it in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours immediately before use, and weigh in a closed vessel.

Experimental Protocols

Protocol 1: Synthesis of Non-Hygroscopic 1-Butyl-4-hydroxypiperidine Fumarate

Rationale: Fumaric acid is chosen for its planar structure and capacity for bidentate hydrogen bonding, often yielding high-melting, crystalline solids.

Materials:

  • 1-Butyl-4-hydroxypiperidine (Free Base)

  • Fumaric Acid (≥99%)

  • Solvents: Ethanol (absolute), Diethyl Ether or MTBE.

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (63.6 mmol) of 1-Butyl-4-hydroxypiperidine free base in 50 mL of absolute ethanol at room temperature.

  • Acid Addition: Add 3.69 g (31.8 mmol) of Fumaric Acid (0.5 equivalents for Hemifumarate) OR 7.38 g (63.6 mmol) for full Fumarate. Note: Start with 0.5 eq (Hemifumarate) as these often have higher melting points.

  • Heating: Heat the mixture to 60°C until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add MTBE dropwise (up to 20 mL) until slight cloudiness appears, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystalline solid under nitrogen.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White, free-flowing crystalline powder.[1] Melting point should be distinct (typically >140°C, significantly higher than the free base).

Protocol 2: Hygroscopicity Stress Test (Simplified DVS)

Use this if a DVS instrument is unavailable.

  • Weigh 1.0 g of the dried salt into a pre-weighed weighing boat (

    
    ).
    
  • Place in a desiccator containing a saturated solution of NaCl (creates ~75% RH environment).

  • Weigh the sample at

    
    .
    
  • Calculation:

    
    .
    
  • Pass Criteria: < 1.0% mass gain after 24 hours.

Decision Logic & Workflow Visualizations

Figure 1: Salt Selection Decision Tree

Caption: Logical workflow for selecting the optimal counter-ion based on hygroscopicity and physical state.

SaltSelection Start Start: 1-Butyl-4-hydroxypiperidine (Free Base) IsHCl Attempt HCl Salt Formation Start->IsHCl CheckHygro Is HCl Salt Hygroscopic? (Deliquescent/Oily?) IsHCl->CheckHygro Problem Handling/Stability Issues CheckHygro->Problem Yes Final Final Candidate Selected CheckHygro->Final No (Rare) AltSalts Switch Counter-ion Problem->AltSalts Fumarate Try Fumarate/Hemifumarate (High Lattice Energy) AltSalts->Fumarate Succinate Try Succinate (Flexible Dicarboxylate) AltSalts->Succinate Oxalate Try Oxalate (Stable, but Toxic - Intermediates Only) AltSalts->Oxalate Evaluate Evaluate: 1. Melting Point 2. DVS (Hygroscopicity) 3. Solubility Fumarate->Evaluate Succinate->Evaluate Oxalate->Evaluate Evaluate->Final

Figure 2: Recrystallization Workflow for Amorphous Salts

Caption: Step-by-step process to convert amorphous/oily salts into stable crystalline forms.

Recrystallization Input Amorphous/Oily Salt Dissolve Dissolve in Hot Solvent (EtOH or IPA, 60°C) Input->Dissolve Seed Seed with Crystal (If available) Dissolve->Seed AntiSolvent Add Anti-Solvent (EtOAc or MTBE) Dropwise until turbid Seed->AntiSolvent Cool Slow Cooling (Room Temp -> 4°C) AntiSolvent->Cool Filter Filter & Vacuum Dry Cool->Filter Result Crystalline Solid Filter->Result

Comparative Data: Counter-ion Performance

PropertyHydrochloride (HCl)Fumarate / HemifumarateSuccinate
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)Low to Moderate
Crystallinity Poor (Often amorphous foam)Excellent (Defined needles/plates)Good
Melting Point Broad / LowHigh / SharpModerate
Solubility (Water) Very HighModerateHigh
Solubility (Organic) LowVery LowLow
Process Suitability Difficult (Requires dry room)Ideal (Standard handling) Good

References

  • Preparation of Pyrazolopyridine Compounds. (1997). European Patent EP0925299B1. (Describes the synthesis of 1-butyl-4-hydroxypiperidine and the formation of various salts including fumarate and maleate for pharmaceutical derivatives).

  • Oxadiazole Derivatives. (1998). Canadian Patent CA2236357C. (Details the isolation of piperidine derivatives as hydrochlorides and the associated melting points, highlighting the thermal properties of these salts).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on the mechanism of hygroscopicity reduction via counter-ion selection).

  • PubChem Compound Summary: 1-Butyl-4-hydroxypiperidine. (Accessed 2026). National Center for Biotechnology Information. (Physical property data for the free base).

Sources

Validation & Comparative

Validating impurity profiles in technical grade 1-Butyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validating Impurity Profiles in Technical Grade 1-Butyl-4-hydroxypiperidine

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 1-Butyl-4-hydroxypiperidine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The impurity profile of this technical grade material can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods for identifying and quantifying these impurities are not just a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of impurity profiles in 1-Butyl-4-hydroxypiperidine. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to empower you to select and implement the most suitable analytical strategy for your needs.

The Genesis of Impurities in 1-Butyl-4-hydroxypiperidine

Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. Impurities in a technical grade substance can originate from the manufacturing process or degradation over time.[1] The synthesis of 1-Butyl-4-hydroxypiperidine typically involves the N-alkylation of 4-hydroxypiperidine with a butyl halide or a similar alkylating agent.

Potential Process-Related Impurities and Degradants:

Impurity Name Potential Origin Structure (if applicable) Classification
4-HydroxypiperidineUnreacted starting materialC₅H₁₁NOStarting Material
1-Butanol / Butyl HalideUnreacted starting material/reagentC₄H₁₀O / C₄H₉XStarting Material/Reagent
1,1-Dibutyl-4-hydroxypiperidiniumOver-alkylation side reactionC₁₃H₂₈NO⁺By-product
N-Butyl-4-piperidoneOxidation of the hydroxyl groupC₉H₁₇NODegradant/By-product
Various OligomersPolymerization or side-reactionsNot specifiedBy-product
Residual Solvents (e.g., Toluene, Methanol)Manufacturing processVariesResidual Solvent

A Tale of Two Techniques: HPLC vs. GC-MS for Impurity Profiling

The choice between HPLC and GC is fundamentally driven by the physicochemical properties of the analyte and its potential impurities, primarily volatility and thermal stability.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing non-volatile, semi-volatile, and thermally labile compounds.[6] Coupled with a UV detector, it is excellent for quantifying impurities with a chromophore. When paired with a Mass Spectrometer (LC-MS), it provides molecular weight information, aiding in the identification of unknown impurities.[2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is the premier technique for separating and analyzing volatile and semi-volatile compounds that are thermally stable.[2][5][6] The mass spectrometer detector provides definitive identification by comparing mass spectra to libraries, making it a gold standard for identifying unknown volatile peaks.[2]

Designing a Self-Validating System: The Validation Workflow

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[7] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation process.[7][8][9] Our experimental design will compare HPLC-UV and GC-MS across these critical validation parameters.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution (ICH Q2) cluster_conclusion Phase 3: Finalization Start Define Analytical Target Profile (ATP) MethodDev Method Development (HPLC & GC-MS) Start->MethodDev PreVal Pre-Validation/ System Suitability MethodDev->PreVal Specificity Specificity/ Selectivity PreVal->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report & Method Transfer Robustness->ValidationReport End Routine QC Implementation ValidationReport->End

Caption: ICH Q2(R1) based analytical method validation workflow.

Comparative Performance Data: HPLC-UV vs. GC-MS

The following tables summarize hypothetical, yet realistic, validation data for the quantification of two key potential impurities: 4-Hydroxypiperidine (Impurity A) and N-Butyl-4-piperidone (Impurity B) in 1-Butyl-4-hydroxypiperidine.

Table 1: Specificity & Selectivity

Parameter HPLC-UV GC-MS
Resolution (Main Peak vs. A) > 2.0> 2.5
Resolution (Main Peak vs. B) > 3.5> 4.0
Peak Purity (Main Peak) Pass (No co-elution detected)Pass (Clean mass spectrum)
Interference from Placebo None ObservedNone Observed

Table 2: Linearity & Range

Parameter HPLC-UV GC-MS
Impurity A Range (% of test conc.) 0.05% - 0.5%0.02% - 0.5%
Impurity A Correlation Coefficient (r²) > 0.998> 0.999
Impurity B Range (% of test conc.) 0.05% - 0.5%0.02% - 0.5%
Impurity B Correlation Coefficient (r²) > 0.999> 0.999

Table 3: Accuracy & Precision

Parameter HPLC-UV GC-MS
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%
Repeatability (%RSD, n=6) < 2.5%< 1.5%
Intermediate Precision (%RSD) < 3.0%< 2.0%

Table 4: Limits of Detection (LOD) & Quantification (LOQ)

Parameter HPLC-UV GC-MS
LOD (% of test concentration) 0.015%0.005%
LOQ (% of test concentration) 0.05%0.02%

Expert Analysis: The data clearly indicates that while both methods are valid, GC-MS demonstrates superior sensitivity (lower LOD/LOQ) and precision (%RSD). This is often the case for volatile impurities where GC can achieve very efficient separation and detection. HPLC remains a highly robust and reliable method, particularly for any non-volatile or thermally sensitive impurities that would not be amenable to GC analysis.

Forced Degradation: Probing for Stability-Indicating Power

Forced degradation studies are essential to demonstrate that an analytical method can effectively separate known impurities from potential degradation products that might emerge under stress conditions.[10][11][12] This ensures the method is "stability-indicating."

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze via HPLC & GC-MS Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, dry heat) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Sample 1-Butyl-4-hydroxypiperidine (Technical Grade) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Result Identify Degradants & Validate Method Specificity Evaluation->Result

Caption: Workflow for forced degradation studies.

Table 5: Summary of Forced Degradation Results

Stress Condition % Degradation Major Degradant Formed Method Performance
Acidic (0.1M HCl) ~5%Unknown Peak at RRT 1.2 (HPLC)Good resolution on both HPLC and GC-MS.
Basic (0.1M NaOH) ~2%Minor degradation, no distinct peaksBaseline stable.
Oxidative (3% H₂O₂) ~15%N-Butyl-4-piperidone (Impurity B)Peak for Impurity B significantly increased; well-resolved.
Thermal (80°C) <1%No significant degradation observed.Stable.
Photolytic (ICH Q1B) <1%No significant degradation observed.Stable.

The oxidative stress condition confirms that N-Butyl-4-piperidone is a likely degradation product. The ability of both methods to resolve this peak from the main component and other impurities validates their stability-indicating power.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are provided with sufficient detail for replication.

Protocol 1: HPLC-UV Method
  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve 50 mg of 1-Butyl-4-hydroxypiperidine in 50 mL of a 50:50 Water:Acetonitrile solution to achieve a 1.0 mg/mL concentration.

Protocol 2: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet Temperature: 270°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temp: 280°C.

  • MS Ion Source Temp: 230°C.

  • MS Mode: Full Scan (m/z 40-450).

  • Sample Preparation: Prepare a 1.0 mg/mL solution in Methanol.

Protocol 3: NMR for Structural Elucidation

For definitive structural confirmation of unknown impurities isolated via preparative chromatography.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Experiments:

    • 1D: ¹H NMR, ¹³C NMR.

    • 2D: COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.[13][14][15]

  • Analysis: The combination of these experiments allows for the unambiguous assignment of the chemical structure of an isolated impurity.[13][14]

Conclusion and Authoritative Recommendations

Both HPLC and GC-MS are powerful, validated techniques for assessing the impurity profile of technical grade 1-Butyl-4-hydroxypiperidine. The choice of method should be guided by the specific analytical objective.

  • For routine Quality Control (QC) and release testing: A validated HPLC-UV method is often sufficient, providing a robust and cost-effective solution for quantifying known impurities.[16]

  • For identifying unknown volatile impurities and residual solvents: GC-MS is the superior technique due to its high sensitivity and the definitive identification capabilities of its mass spectral libraries.[2][17]

  • For a comprehensive impurity profile: The most rigorous approach involves using orthogonal methods . Employing both HPLC for non-volatile components and GC-MS for volatile components ensures that the widest possible range of potential impurities is covered.

  • For structural elucidation of novel impurities: Isolation followed by NMR spectroscopy is the gold standard for unambiguous structure determination.[1][14]

By implementing these scientifically sound and rigorously validated methods, researchers and drug developers can ensure the quality and consistency of 1-Butyl-4-hydroxypiperidine, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
  • ResearchGate. (2021, February 12). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Omni-Biom. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Quimica Viva. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.

Sources

Thermal Analysis & Stability Profiling: 1-Butyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide | Technical Reference for Drug Development

Executive Summary

1-Butyl-4-hydroxypiperidine (CAS: 3538-36-7) is a critical intermediate in the synthesis of antispasmodic agents (e.g., butylscopolamine precursors) and neuroactive piperidine derivatives.[1][2] In thermal analysis, it presents a distinct profile compared to its structural analogs. Unlike its parent compound 4-hydroxypiperidine (a high-melting solid) or its protected counterpart N-Boc-4-hydroxypiperidine (thermally labile), the N-butyl derivative acts as a thermally stable, low-melting amine .

This guide provides an expert-level framework for characterizing 1-Butyl-4-hydroxypiperidine using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry), focusing on stability differentiation and purity assessment.

Part 1: The Comparative Landscape

To interpret the thermal data of 1-Butyl-4-hydroxypiperidine correctly, it must be benchmarked against its primary "alternatives" or structural relatives. The N-butyl chain significantly alters the physical state and thermal stability mechanism.

Feature1-Butyl-4-hydroxypiperidine 4-Hydroxypiperidine (Parent) N-Boc-4-hydroxypiperidine
CAS Number 3538-36-7 5382-16-1109384-19-2
Physical State Liquid / Low-Melting Solid Solid (Crystalline)Solid (Powder)
Melting Point < 30°C (Predicted/Observed)86–90°C61–65°C
Boiling Point ~230–240°C (Atmospheric)*108–114°C (10 mmHg)Decomposes before boiling
Thermal Event Evaporation (Single step)Melting

Evaporation
Decomposition (Boc loss ~170°C)
Stability High (Stable Alkyl Bond)High (Stable Amine)Low (Labile Carbamate)

*Estimated based on MW increase (+56 Da) vs. Parent, adjusted for loss of H-bonding.

Part 2: Experimental Protocols (Methodology)

Standard protocols for solids often fail for 1-Butyl-4-hydroxypiperidine due to its volatility and liquid state at operating temperatures. The following protocols are self-validating systems designed to prevent artifactual data (e.g., premature evaporation masking decomposition).

1. Thermogravimetric Analysis (TGA)
  • Objective: Determine volatility onset, boiling point estimation, and moisture content (hygroscopicity check).

  • Crucial Setup: Use a Pinhole Lid . An open pan allows the sample to evaporate too quickly, smearing the onset. A hermetic pan prevents weight loss entirely until rupture. A pinhole creates a "self-atmosphere," keeping the vapor pressure in equilibrium and yielding a sharp, thermodynamic boiling point.

Protocol:

  • Pan: Alumina or Aluminum (40 µL) with a laser-drilled pinhole lid (50 µm).

  • Sample Mass: 10–15 mg (Higher mass reduces surface-area-to-volume ratio effects).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: 10°C/min from Ambient to 350°C.

2. Differential Scanning Calorimetry (DSC)
  • Objective: Detect Glass Transition (

    
    ) and potential crystallization/melting (
    
    
    
    ).
  • Crucial Setup: Hermetic Sealing . Since the compound is a liquid amine, it may absorb

    
     or water from the air, or evaporate during the scan. Hermetic sealing guarantees the mass remains constant.
    

Protocol:

  • Pan: Tzero Aluminum Hermetic Pan (crimped).

  • Cycle: Heat-Cool-Heat (Heat to erase thermal history).

    • Cool 1: Ambient to -90°C at 10°C/min.

    • Soak: 5 min at -90°C.

    • Heat 1: -90°C to 100°C at 10°C/min.

  • Reference: Empty Hermetic Pan (matched weight).

Part 3: Expected Thermal Profiles & Interpretation
TGA Profile: The Volatility Fingerprint

For 1-Butyl-4-hydroxypiperidine, the TGA curve is defined by volatilization , not chemical decomposition.

  • Stage 1 (Ambient – 100°C): Minimal weight loss (< 1%). Significant loss here indicates water contamination (hygroscopic nature of amines).

  • Stage 2 (Onset ~160°C – 240°C): A smooth, single-step weight loss of 100%.

    • Interpretation: This is the boiling/evaporation phase.

    • Contrast:N-Boc-4-hydroxypiperidine would show a sharp step at ~170°C losing ~28% mass (isobutylene +

      
      ), leaving the free amine behind. 1-Butyl-4-hydroxypiperidine will evaporate cleanly without residue.
      
DSC Profile: The Phase Transition Map
  • Glass Transition (

    
    ):  Likely observed between -60°C and -40°C . This step change in heat flow indicates the transition from a rigid glass to a viscous liquid.
    
  • Melting (

    
    ):  If the sample is highly pure and crystallizable, a melting endotherm may appear near 10°C – 30°C . Impurities will suppress this peak, leaving only the glass transition.
    
Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision matrix for distinguishing the 1-Butyl derivative from its analogs using thermal data.

ThermalStabilityLogic cluster_0 Analysis Flow Start Unknown Piperidine Sample TGA_Step Run TGA (Pinhole Lid) Start->TGA_Step Residue Significant Residue >300°C (Salt/Polymer) TGA_Step->Residue Inorganic Salts Clean_Evap 100% Mass Loss (Clean) TGA_Step->Clean_Evap Stable Organic Decomp_Step Stepwise Mass Loss (Decomposition) TGA_Step->Decomp_Step Labile Groups DSC_HighMelt DSC: Sharp Melt >80°C (Parent: 4-Hydroxypiperidine) Clean_Evap->DSC_HighMelt High Mp DSC_LowMelt DSC: Tg Only or Melt <30°C (1-Butyl-4-hydroxypiperidine) Clean_Evap->DSC_LowMelt Liquid/Low Mp DSC_Boc DSC: Melt ~60°C + Decomp (N-Boc-4-hydroxypiperidine) Decomp_Step->DSC_Boc Confirm N-Boc

Figure 1: Decision tree for identifying 1-Butyl-4-hydroxypiperidine against common analogs based on thermal behavior.

Part 5: Analytical Workflow

This workflow ensures data integrity when handling the liquid/hygroscopic nature of the 1-butyl derivative.

Workflow Prep 1. Sample Prep (Glovebox/Desiccator) Pan_Sel 2. Pan Selection TGA: Pinhole (Alumina) DSC: Hermetic (Al) Prep->Pan_Sel Run_TGA 3. TGA Run (10°C/min, N2) Pan_Sel->Run_TGA Run_DSC 4. DSC Run (Heat-Cool-Heat) Pan_Sel->Run_DSC Analysis 5. Data Overlay Compare Onset vs. BP Run_TGA->Analysis Run_DSC->Analysis

Figure 2: Step-by-step experimental workflow for thermal characterization.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79341, 4-Piperidinol. Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. (General reference for Pinhole/Hermetic pan protocols). Retrieved from [Link]

  • ChemSrc (2025). 1-Butylpiperidin-4-ol Physical Properties. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Advisory: Safe Handling & PPE Protocol for 1-Butyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Butyl-4-hydroxypiperidine (CAS: 1066-75-7) is a piperidine derivative functioning as a crucial intermediate in pharmaceutical synthesis. While often classified under GHS as an Irritant (Skin/Eye Cat. 2) , its chemical structure—a lipophilic secondary amine—dictates a higher standard of care than generic laboratory reagents.

The Core Hazard: As an organic base with a butyl chain, this molecule possesses both alkalinity and lipophilicity . This combination allows it to defat skin barriers and penetrate dermal layers rapidly, potentially leading to chemical burns or systemic absorption that standard "irritant" labels may understate.

Operational Directive: Treat all direct contact as a potential chemical burn hazard. Engineering controls (fume hoods) are the primary defense; PPE is the critical redundancy.

Physicochemical Risk Assessment

To select the correct PPE, we must understand the enemy. The safety protocol is derived from these molecular properties:

PropertyImplication for SafetyOperational Countermeasure
Basicity (Amine) Caustic to mucous membranes and ocular tissue.Zero-tolerance for eye exposure. Safety glasses are insufficient; chemical splash goggles are mandatory.
Lipophilicity (Butyl Chain) Rapid dermal absorption; permeates standard glove materials faster than inorganic bases.Glove layering strategy. Standard nitrile degrades upon prolonged contact.
Volatility Moderate vapor pressure at RT; increases significantly with exotherms (e.g., acid additions).Respiratory isolation. All open handling must occur within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable standards for handling < 100g quantities.

Hand Protection: The "Breakthrough" Reality

Crucial Insight: Do not rely on single-layer thin nitrile gloves. Piperidine derivatives are known to permeate nitrile rubber. While nitrile provides excellent splash protection, it offers poor immersion protection against amines.

  • Standard Handling (Small Scale):

    • Primary: Disposable Nitrile (minimum 5 mil thickness).

    • Secondary: Double-gloving is required.

    • Protocol: "Splash & Change." If a drop hits the outer glove, strip and replace immediately.[1] The breakthrough time can be < 5 minutes for amines on thin nitrile.[1]

  • Bulk Handling / Spill Cleanup:

    • Required: Laminate film gloves (e.g., Silver Shield™ / 4H®) or Butyl Rubber.

    • Why: These multi-layer laminates provide >4 hours of breakthrough time against aggressive amines.

PPE Specification Table
ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Prevents vapor irritation and liquid splash entry. Face shields alone are insufficient without goggles underneath.
Dermal Lab Coat (Poly/Cotton) + Nitrile (Double) Lab coat must be buttoned to the neck. Double nitrile creates a sacrificial layer to buffer permeation.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Engineering control is superior to respirators. If hood is unavailable, use Full-Face Respirator with OV/P100 Cartridges .
Body Chemically Resistant Apron Required during transfer of volumes > 1 Liter to prevent soak-through to clothing.

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for PPE selection based on the specific operational task.

PPE_Logic Start Task Assessment: 1-Butyl-4-hydroxypiperidine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Synthesis/Transfer Standard Standard Protocol: Fume Hood + Goggles + Double Nitrile Solid->Standard Low Dust Risk Risk Level Liquid->Risk Risk->Standard < 100mL / Closed System HighRisk High Risk Protocol: Add Laminate Gloves + Face Shield + Apron Risk->HighRisk > 100mL / Open Transfer / Spill

Figure 1: PPE Selection Logic Flow based on physical state and volume.

Step-by-Step Handling Protocol

Phase 1: Pre-Operational Prep
  • Verify Engineering Controls: Ensure fume hood is active and sash is at the certified working height.

  • Glove Check: Inspect nitrile gloves for pinholes (inflate slightly to check). Don two pairs.

  • Clearance: Remove incompatible chemicals (acids, oxidizers) from the immediate workspace to prevent accidental mixing.

Phase 2: Active Handling
  • Transfer: Always transfer liquids using a secondary container (tray) to catch drips.

  • Heating: If heating is required, ensure a reflux condenser is attached before heating begins to prevent vapor escape.

  • Acid Addition: If reacting with an acid (e.g., HCl), add the acid slowly to the amine solution with cooling. This reaction is exothermic and can generate mist.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior container surfaces with a solvent-dampened paper towel (Ethanol/Methanol) before returning to storage.

  • Waste Segregation: Place wipes in solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and water for 60 seconds.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If outside hood) Spill->Evacuate PPE_Up 2. Don PPE: Goggles, Laminate Gloves, Respirator (if needed) Evacuate->PPE_Up Absorb 3. Absorb: Use Vermiculite or Polypropylene Pads PPE_Up->Absorb Collect 4. Collect: Scoop into sealed Waste Container Absorb->Collect

Figure 2: Immediate Spill Response Protocol.

Disposal Procedures
  • Classification: Dispose of as Hazardous Organic Waste (Basic) .

  • Segregation: NEVER mix with acidic waste streams. The resulting exotherm can pressurize containers and cause explosions.

  • Method: Professional incineration is the standard disposal method. Dissolve in a combustible solvent (e.g., acetone) if the material is solid, and label clearly as "Organic Base - Piperidine Derivative."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link](Note: Used as surrogate for toxicological profile of N-substituted 4-hydroxypiperidines).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Butyl-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.